RG13022
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-19-15-6-5-12(9-16(15)20-2)8-14(10-17)13-4-3-7-18-11-13/h3-9,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGZNJVTHYFQJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CN=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
RG13022: An In-Depth Technical Guide to a Prototypical EGFR Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RG13022, also known as Tyrphostin RG-13022, is a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By competitively targeting the ATP-binding site of the EGFR kinase domain, this compound effectively inhibits receptor autophosphorylation, a critical step in the activation of downstream signaling pathways that drive cellular proliferation, survival, and differentiation. This technical guide provides a comprehensive overview of this compound, summarizing its in vitro and in vivo activities, detailing relevant experimental protocols, and visualizing its mechanism of action within the broader context of EGFR signaling. While this compound has served as a valuable research tool for understanding EGFR inhibition, public domain information regarding its progression into clinical trials is not available.
Core Mechanism of Action
This compound exerts its biological effects through the direct inhibition of the EGFR tyrosine kinase. Upon binding of ligands such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues in its intracellular domain. This autophosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades, primarily the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways, which are pivotal in cancer cell proliferation and survival. This compound competitively binds to the ATP-binding pocket of the EGFR kinase domain, preventing the transfer of phosphate (B84403) from ATP to the tyrosine residues and thereby blocking the initiation of these downstream signals.[1]
Caption: Mechanism of action of this compound.
In Vitro and In Vivo Activity
The biological activity of this compound has been characterized in a variety of preclinical models. In vitro, this compound demonstrates potent inhibition of EGFR autophosphorylation and downstream cellular processes in cancer cell lines. In vivo studies have shown its ability to suppress tumor growth in mouse models.
Quantitative In Vitro Data
The following tables summarize the key quantitative data for this compound's in vitro activity.
| Parameter | Cell Line/System | IC50 Value | Reference(s) |
| EGFR Autophosphorylation | Cell-free immunoprecipitates | 4 µM | [2][3] |
| EGFR Autophosphorylation | HER 14 cells | 5 µM | [3] |
| Colony Formation | HER 14 cells (EGF-stimulated) | 1 µM | [2][3] |
| DNA Synthesis | HER 14 cells (EGF-stimulated) | 3 µM | [2][3] |
| Colony Formation | MH-85 cells (EGF-stimulated) | 7 µM | [3] |
| DNA Synthesis | MH-85 cells (EGF-stimulated) | 1.5 µM | [3] |
| DNA Synthesis | HN5 cells | 11 µM | [4] |
| EGFR Kinase Inhibition | HT-22 neuronal cells | 1 µM | [1] |
Table 1: In Vitro Inhibitory Activity of this compound
In Vivo Data
In vivo studies using nude mice bearing human squamous cell carcinoma xenografts have demonstrated the anti-tumor potential of this compound.
| Animal Model | Tumor Type | Dosing | Effect | Reference(s) |
| Nude Mice | MH-85 human squamous cell carcinoma | 400 µ g/mouse/day | Significantly inhibits tumor growth, prolongs lifespan | [3] |
Table 2: In Vivo Efficacy of this compound
Signaling Pathways
This compound's primary molecular target is the EGFR. By inhibiting its activation, this compound effectively blocks the initiation of multiple downstream signaling cascades that are crucial for cancer cell growth and survival. The two major pathways affected are the MAPK and PI3K/Akt pathways.
Caption: EGFR signaling and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
EGFR Autophosphorylation Assay (in Immunoprecipitates)
Objective: To measure the ability of this compound to inhibit the autophosphorylation of the EGF receptor in a cell-free system.
Workflow:
Caption: Workflow for EGFR autophosphorylation assay.
Methodology:
-
Cell Lysis: Culture A431 cells (or another high EGFR-expressing cell line) to 80-90% confluency. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an anti-EGFR antibody overnight at 4°C. Add protein A/G-agarose beads and incubate for a further 2 hours to capture the EGFR-antibody complexes.
-
Kinase Reaction: Wash the immunoprecipitates extensively. Resuspend the beads in kinase buffer. Add varying concentrations of this compound and incubate for 15 minutes at room temperature. Initiate the kinase reaction by adding [γ-32P]ATP and incubate for 10 minutes at 30°C.
-
SDS-PAGE and Autoradiography: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Separate the proteins by SDS-PAGE. Dry the gel and expose it to X-ray film.
-
Quantification: Quantify the radioactive signal in the EGFR band using densitometry to determine the extent of phosphorylation and calculate the IC50 value for this compound.
Cell Colony Formation Assay (Soft Agar)
Objective: To assess the effect of this compound on the anchorage-independent growth of cancer cells stimulated with EGF.
Methodology:
-
Prepare Base Agar (B569324) Layer: Mix equal volumes of 1% agar (at 40°C) and 2x cell culture medium. Pipette 1.5 mL into each well of a 6-well plate and allow it to solidify.
-
Prepare Top Agar Layer with Cells: Create a single-cell suspension of HER 14 or MH-85 cells. Mix the cells with 0.7% agar (at 40°C) and 2x cell culture medium containing 50 ng/mL EGF and varying concentrations of this compound to a final cell density of 5,000 cells/mL.
-
Plating: Carefully layer 1.5 mL of the cell-containing top agar onto the base agar layer.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 10-14 days.
-
Staining and Counting: Stain the colonies with 0.005% crystal violet. Count the number of colonies containing ≥50 cells using a microscope.
DNA Synthesis Assay (BrdU Incorporation)
Objective: To measure the effect of this compound on EGF-stimulated DNA synthesis.
Methodology:
-
Cell Seeding and Starvation: Seed HER 14 or MH-85 cells in a 96-well plate and allow them to adhere. Starve the cells in a serum-free medium for 24 hours to synchronize them.
-
Treatment: Treat the cells with 50 ng/mL EGF and varying concentrations of this compound for 24 hours.
-
BrdU Labeling: Add BrdU (5-bromo-2'-deoxyuridine) to the culture medium and incubate for 2-4 hours to allow for its incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Fix the cells and denature the DNA using an acidic solution to expose the incorporated BrdU.
-
Immunodetection: Incubate the cells with an anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).
-
Substrate Addition and Measurement: Add the enzyme substrate and measure the resulting colorimetric or fluorometric signal using a plate reader. The signal intensity is proportional to the amount of DNA synthesis.
Conclusion
This compound is a well-characterized inhibitor of the EGFR tyrosine kinase that has been instrumental in elucidating the role of EGFR signaling in cancer biology. Its ability to inhibit EGFR autophosphorylation, suppress cancer cell proliferation and colony formation in vitro, and inhibit tumor growth in vivo underscores the therapeutic potential of targeting this pathway. The experimental protocols detailed in this guide provide a framework for the continued investigation of EGFR inhibitors. While this compound itself has not been reported in clinical trials, the foundational research conducted with this and similar molecules has paved the way for the development of clinically successful EGFR inhibitors used in the treatment of various cancers today.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. ccrod.cancer.gov [ccrod.cancer.gov]
- 3. Cx43 phosphorylation–mediated effects on ERK and Akt protect against ischemia reperfusion injury and alter the stability of the stress-inducible protein NDRG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK Family Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
RG13022 (CAS Number: 136831-48-6): A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
RG13022, also known as Tyrphostin this compound, is a potent and specific small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document provides a comprehensive technical overview of this compound, consolidating available data on its mechanism of action, biological activity, and its effects on key cellular signaling pathways. This guide is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug development, offering detailed experimental methodologies and a clear visualization of its molecular interactions.
Chemical and Physical Properties
This compound is a synthetic compound belonging to the tyrphostin family of protein tyrosine kinase inhibitors. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 136831-48-6 |
| Molecular Formula | C₁₆H₁₄N₂O₂ |
| Molecular Weight | 266.30 g/mol |
| IUPAC Name | (2Z)-3-(3,4-dimethoxyphenyl)-2-(pyridin-3-yl)prop-2-enenitrile |
| Synonyms | Tyrphostin this compound, RG-13022 |
Mechanism of Action
This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding site within the kinase domain of the Epidermal Growth Factor Receptor (EGFR). This inhibition prevents the autophosphorylation of the receptor upon ligand binding, a critical step in the activation of downstream signaling cascades that regulate cellular processes such as proliferation, survival, and differentiation. By blocking EGFR autophosphorylation, this compound effectively abrogates the signaling pathways that are often dysregulated in various cancers.
In Vitro Biological Activity
The inhibitory activity of this compound has been quantified in various in vitro assays, demonstrating its potency against EGFR-dependent cellular processes.
Enzyme Inhibition
| Target | Assay | IC₅₀ | Reference |
| EGF Receptor | Cell-free autophosphorylation | 4 µM | [1] |
Cellular Activity
| Cell Line | Assay | IC₅₀ | Reference |
| HER 14 | Colony Formation (EGF-stimulated) | 1 µM | [1] |
| HER 14 | DNA Synthesis (EGF-stimulated) | 3 µM | |
| MH-85 | Colony Formation (EGF-stimulated) | 7 µM | |
| MH-85 | DNA Synthesis (EGF-stimulated) | 1.5 µM | |
| HT-22 | Proliferation | 1 µM |
Signaling Pathways
This compound's inhibition of EGFR autophosphorylation leads to the downstream suppression of key signaling pathways, including the Ras-MAPK and PI3K-Akt pathways, which are pivotal in cancer cell proliferation and survival.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize the activity of this compound. These should be optimized for specific cell lines and experimental conditions.
EGFR Autophosphorylation Assay (Cell-Based)
This assay measures the ability of this compound to inhibit the phosphorylation of EGFR in whole cells.
Materials:
-
HER 14 cells (or other EGFR-expressing cell line)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free cell culture medium
-
Epidermal Growth Factor (EGF)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-phospho-EGFR (Tyr1068) antibody
-
Anti-total-EGFR antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed HER 14 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using anti-phospho-EGFR and anti-total-EGFR antibodies.
-
Detect the signal using a chemiluminescence imager and quantify the band intensities.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.
Materials:
-
MH-85 cells (or other cancer cell line)
-
Complete cell culture medium
-
Low serum medium
-
EGF
-
This compound
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
6-well plates
Procedure:
-
Seed a low density of MH-85 cells (e.g., 500 cells/well) in 6-well plates in complete medium.
-
Allow cells to attach overnight.
-
Replace the medium with low serum medium containing EGF (e.g., 50 ng/mL) and varying concentrations of this compound (or vehicle control).
-
Incubate the plates for 10-14 days, replacing the medium with fresh treatment medium every 3-4 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
DNA Synthesis Assay (BrdU Incorporation)
This assay measures the effect of this compound on DNA replication as an indicator of cell proliferation.
Materials:
-
HER 14 cells
-
Cell culture medium
-
Serum-free medium
-
EGF
-
This compound
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution
-
Fixation/denaturation solution
-
Anti-BrdU antibody (FITC-conjugated)
-
Propidium (B1200493) iodide/RNase staining buffer
-
Flow cytometer
Procedure:
-
Seed HER 14 cells in 6-well plates and grow to 50-60% confluency.
-
Serum-starve the cells for 24 hours.
-
Treat the cells with varying concentrations of this compound (or vehicle control) for 1 hour.
-
Add EGF (e.g., 50 ng/mL) to the medium.
-
After a suitable incubation period (e.g., 18-24 hours), add BrdU labeling solution and incubate for 1-2 hours.
-
Harvest the cells and fix them.
-
Treat the cells with a denaturation solution to expose the incorporated BrdU.
-
Stain the cells with an anti-BrdU antibody and propidium iodide.
-
Analyze the cell cycle distribution and BrdU incorporation by flow cytometry.
Synthesis
This compound is a chalcone (B49325) derivative. The general synthesis of such compounds typically involves a Claisen-Schmidt condensation reaction between a substituted benzaldehyde (B42025) and a substituted acetonitrile (B52724) in the presence of a base.
General Reaction Scheme: (3,4-dimethoxyphenyl)acetonitrile + 3-pyridinecarboxaldehyde (B140518) → (2Z)-3-(3,4-dimethoxyphenyl)-2-(pyridin-3-yl)prop-2-enenitrile
In Vivo Studies
In vivo studies in nude mice bearing human squamous cell carcinoma have demonstrated that this compound can suppress tumor growth and increase the life span of the tumor-bearing mice.
Conclusion
This compound is a well-characterized inhibitor of the EGFR tyrosine kinase with demonstrated efficacy in vitro and in vivo. Its ability to specifically target the EGFR signaling pathway makes it a valuable tool for cancer research and a potential lead compound for the development of novel anti-cancer therapeutics. This guide provides a comprehensive summary of the current knowledge on this compound, offering researchers a solid foundation for their investigations into its therapeutic potential and mechanism of action.
References
The Discovery and Synthesis of RG13022: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
RG13022, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has been identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of this compound. It includes detailed experimental protocols for its synthesis and for key biological assays, a compilation of its quantitative inhibitory activities, and visualizations of its mechanism of action and experimental workflows.
Discovery and Rationale
This compound emerged from a class of synthetic, low-molecular-weight compounds known as tyrphostins, which were designed as inhibitors of protein tyrosine kinases. The discovery was part of a broader effort to develop targeted anticancer agents that could selectively inhibit the enzymatic activity of growth factor receptors, such as the EGFR, which are often overexpressed or hyperactivated in various human cancers. The rationale was that by blocking the tyrosine kinase activity of EGFR, one could inhibit the downstream signaling pathways responsible for cell proliferation and tumor growth.
This compound was identified as a potent inhibitor of EGFR autophosphorylation and was shown to suppress the growth of cancer cells dependent on EGFR signaling. A key early study by Yoneda et al. in 1991 demonstrated the antiproliferative effects of this compound on human squamous cell carcinoma both in vitro and in vivo, establishing its potential as an anticancer agent.[1]
Synthesis of this compound
The synthesis of this compound, chemically known as α-((3,4-dimethoxyphenyl)methylene)-3-pyridineacetonitrile, is achieved through a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Pyridineacetonitrile
-
Piperidine (B6355638) (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for purification)
-
Sodium bicarbonate (for neutralization)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Melting point apparatus
-
NMR and Mass Spectrometry instruments for characterization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 3,4-dimethoxybenzaldehyde and 1 equivalent of 3-pyridineacetonitrile in absolute ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the crude product by filtration. If not, reduce the solvent volume using a rotary evaporator.
-
Purification:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution to remove unreacted starting materials and catalyst.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the solid residue from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
-
-
Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Caption: Synthetic pathway for this compound via Knoevenagel condensation.
Mechanism of Action
This compound functions as a competitive inhibitor of ATP at the catalytic domain of the EGFR tyrosine kinase. By occupying the ATP-binding site, it prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways. This blockade of EGFR signaling ultimately leads to the inhibition of cell proliferation and tumor growth in EGFR-dependent cancer cells. The primary downstream pathways affected are the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway, both of which are crucial for cell survival and proliferation.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified in various in vitro assays. The following tables summarize the key IC50 values.
| Assay | Cell Line/System | IC50 (µM) |
| EGFR Autophosphorylation | Immunoprecipitated EGFR | 4 |
| EGFR Autophosphorylation | HER 14 cells | 5 |
| Colony Formation | HER 14 cells | 1 |
| DNA Synthesis | HER 14 cells | 3 |
| Colony Formation | MH-85 cells | 7 |
| DNA Synthesis | MH-85 cells | 1.5 |
Experimental Protocols
EGFR Autophosphorylation Assay
This assay measures the ability of this compound to inhibit the phosphorylation of EGFR in a cellular context.
Materials:
-
A431 human epidermoid carcinoma cells (overexpress EGFR)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free DMEM
-
This compound stock solution in DMSO
-
Human recombinant Epidermal Growth Factor (EGF)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1173), anti-total EGFR
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Culture: Culture A431 cells in DMEM with 10% FBS. Seed cells in 6-well plates and allow them to attach overnight.
-
Serum Starvation: When cells reach 80-90% confluency, replace the growth medium with serum-free DMEM and incubate for 12-24 hours.
-
Inhibitor Treatment: Pre-treat the serum-starved cells with various concentrations of this compound (or vehicle control, DMSO) for 2 hours.
-
EGF Stimulation: Stimulate the cells with 100 ng/mL EGF for 10 minutes at 37°C.
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total EGFR antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities to determine the inhibition of EGFR phosphorylation relative to the total EGFR and vehicle-treated control.
Caption: Workflow for the Cellular EGFR Autophosphorylation Assay.
Cell Proliferation/Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
HER 14 or MH-85 cells
-
Appropriate cell culture medium with 10% FBS
-
Culture medium with reduced serum (e.g., 0.5% FBS)
-
This compound stock solution in DMSO
-
EGF
-
96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., 2,000 cells/well for HER 14, 1,000 cells/well for MH-85) into a 96-well plate and allow them to attach overnight.
-
Treatment: Replace the growth medium with low-serum medium containing a fixed concentration of EGF (e.g., 50 ng/mL) and a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Caption: Workflow for the MTT Cell Proliferation/Viability Assay.
In Vivo Tumor Xenograft Model
This protocol describes the evaluation of this compound's antitumor activity in a nude mouse xenograft model.
Materials:
-
Athymic nude mice (e.g., BALB/c nu/nu)
-
MH-85 human squamous carcinoma cells
-
Matrigel (optional, for enhancing tumor take)
-
This compound formulation for injection (e.g., dissolved in DMSO and diluted in saline)
-
Vehicle control solution
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Preparation: Culture MH-85 cells, harvest, and resuspend in sterile PBS or culture medium, optionally mixed with Matrigel.
-
Tumor Cell Inoculation: Subcutaneously inject a suspension of MH-85 cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize the mice into treatment and control groups.
-
This compound Administration: Administer this compound intraperitoneally (i.p.) at a specified dose (e.g., 400 µ g/mouse/day ). The control group should receive the vehicle alone.
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume (e.g., using the formula: (Width² x Length) / 2).
-
Monitoring: Monitor the mice for changes in body weight, overall health, and any signs of toxicity.
-
Endpoint Analysis: At the end of the study (e.g., after a predefined number of days or when tumors in the control group reach a certain size), euthanize the mice. Excise the tumors and weigh them for a final comparison of tumor growth inhibition.
Caption: Workflow for the In Vivo Tumor Xenograft Study.
Conclusion
This compound is a well-characterized tyrphostin that effectively inhibits the EGFR tyrosine kinase. Its discovery and preclinical evaluation have provided valuable insights into the potential of targeting EGFR for cancer therapy. The synthetic route is straightforward, and its biological activities are quantifiable through established in vitro and in vivo assays. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the study and application of this compound and similar EGFR inhibitors.
References
RG13022: An In-Depth Technical Guide on its Anti-Proliferative Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-proliferative effects of RG13022, a potent tyrosine kinase inhibitor. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on its mechanism of action, quantitative efficacy, and the experimental protocols necessary to evaluate its effects.
Core Mechanism of Action: Targeting the EGFR Signaling Cascade
This compound functions as a small-molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] By competitively binding to the ATP-binding site within the EGFR kinase domain, this compound effectively blocks the autophosphorylation of the receptor.[1] This inhibitory action prevents the initiation of downstream signaling cascades, primarily the MAPK and PI3K/AKT pathways, which are pivotal for cell proliferation, survival, and differentiation.[1] Consequently, this compound curtails tumor cell growth and survival, particularly in cancers characterized by EGFR overexpression or dysregulation.[1] Its inhibitory effects are not limited to EGF-induced growth, as it also impedes growth stimulated by insulin, insulin-like growth factor I and II, and transforming growth factor-alpha.[2] Furthermore, this compound has been shown to block estrogen-stimulated phosphorylation of the EGF receptor and subsequent cell proliferation, indicating a broader impact on pathways that converge on EGFR signaling.[2]
Quantitative Analysis of Anti-Proliferative Efficacy
The inhibitory potency of this compound has been quantified across various cellular assays, demonstrating its significant anti-proliferative capabilities. The following table summarizes the key quantitative data from in vitro studies.
| Assay | Cell Line | Parameter | IC50 Value | Reference |
| EGF Receptor Autophosphorylation | (cell-free) | Inhibition of autophosphorylation | 4 µM | [2][3] |
| EGF Receptor Autophosphorylation | HER 14 | Inhibition of autophosphorylation | 5 µM | [3] |
| Colony Formation | HER 14 | Inhibition of EGF-stimulated colony formation | 1 µM | [2][3] |
| DNA Synthesis | HER 14 | Inhibition of EGF-stimulated DNA synthesis | 3 µM | [2][3] |
| Colony Formation | MH-85 | Inhibition of EGF-stimulated colony formation | 7 µM | [3] |
| DNA Synthesis | MH-85 | Inhibition of EGF-stimulated DNA synthesis | 1.5 µM | [3] |
| Cell Proliferation | HT-22 | Inhibition of cell proliferation | 1 µM | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide comprehensive protocols for key experiments used to assess the anti-proliferative effects of this compound.
Cell Proliferation Assay (MTT Assay)
This protocol outlines the measurement of cell viability and proliferation based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.
Materials:
-
This compound
-
Cancer cell lines (e.g., HER 14, MH-85)
-
Complete culture medium (e.g., DMEM or alpha MEM with 10% FCS)
-
Serum-free or low-serum medium (e.g., with 0.2% or 0.5% PCS)
-
Epidermal Growth Factor (EGF)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Serum Starvation: Replace the complete medium with serum-free or low-serum medium and incubate for 24 hours to synchronize the cells.
-
Treatment: Prepare various concentrations of this compound in low-serum medium. For EGF-stimulated proliferation, add a final concentration of 50 ng/mL EGF with or without the this compound. A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value of this compound.
Colony Formation Assay
This assay assesses the ability of single cells to undergo sufficient proliferation to form a colony.
Materials:
-
This compound
-
Cancer cell lines (e.g., HER 14, MH-85)
-
Complete culture medium
-
Low-serum medium
-
EGF
-
6-well or 10-cm dishes
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate a low density of cells (e.g., 200 cells per 10-cm dish for HER 14 or 100 cells per well in a 24-well plate for MH-85) in complete medium and allow them to attach overnight.[3]
-
Treatment: Replace the medium with low-serum medium containing 50 ng/mL EGF and varying concentrations of this compound.[3]
-
Incubation: Culture the cells for 10-14 days, allowing colonies to form.[3]
-
Fixation: Wash the colonies with PBS and fix them with 4% formaldehyde (B43269) for 15 minutes.[3]
-
Staining: Stain the colonies with crystal violet solution for 20-30 minutes.
-
Washing: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies containing more than 50 cells.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group to determine the effect of this compound on colony formation.
DNA Synthesis Assay (BrdU Incorporation)
This assay measures the rate of DNA synthesis by quantifying the incorporation of the thymidine (B127349) analog, bromodeoxyuridine (BrdU), into newly synthesized DNA.
Materials:
-
This compound
-
Cancer cell lines (e.g., HER 14)
-
Complete and low-serum culture medium
-
EGF
-
BrdU labeling reagent
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to an enzyme like HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
BrdU Labeling: 2-4 hours before the end of the treatment incubation, add BrdU labeling reagent to each well.
-
Fixation and Denaturation: Remove the labeling medium, and fix and denature the cellular DNA according to the manufacturer's instructions.
-
Antibody Incubation: Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.
-
Washing: Wash the wells to remove any unbound antibody.
-
Substrate Addition: Add the enzyme substrate and incubate until a color change is observed.
-
Stop Reaction: Add the stop solution.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Quantify the amount of BrdU incorporation as a measure of DNA synthesis and determine the IC50 of this compound.
Visualizing the Impact of this compound
Diagrams are essential tools for understanding complex biological processes and experimental designs. The following visualizations were created using Graphviz (DOT language) to illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound's anti-proliferative effects.
References
The Structure-Activity Relationship of RG13022: A Technical Guide for Researchers
An In-depth Examination of a Tyrphostin-Class EGFR Inhibitor
RG13022, also known as Tyrphostin this compound, is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its ability to interfere with EGFR autophosphorylation and downstream signaling has made it a subject of interest in cancer research. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding for researchers, scientists, and drug development professionals.
Quantitative Biological Activity of this compound
The inhibitory effects of this compound have been quantified across various in vitro assays, demonstrating its efficacy in targeting EGFR-driven cellular processes. The following tables summarize the key inhibitory concentrations (IC50) of this compound in different experimental contexts.
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| EGFR Autophosphorylation | Cell-free (immunoprecipitates) | 4 µM | [1][2] |
| EGFR Autophosphorylation | HER 14 cells | 5 µM | [1] |
| Colony Formation | HER 14 cells | 1 µM | [1][2] |
| DNA Synthesis | HER 14 cells | 3 µM | [1][2] |
| Colony Formation | MH-85 cells | 7 µM | [1] |
| DNA Synthesis | MH-85 cells | 1.5 µM | [1] |
| EGFR Kinase Inhibition | HT-22 cells | 1 µM | [3] |
Structure-Activity Relationship (SAR) of Tyrphostins
While specific SAR studies for a wide range of this compound analogs are not extensively published, the broader class of tyrphostins, to which this compound belongs, has been studied in detail. The following points outline the general SAR principles for tyrphostins as EGFR inhibitors, which can be extrapolated to understand the key structural features of this compound.
This compound is a benzylidenemalononitrile (B1330407) derivative. The core structure consists of a pyridine (B92270) ring and a dimethoxy-substituted phenyl ring connected by a cyanovinylidene bridge.
-
The Phenyl Ring: The substitution pattern on the phenyl ring is critical for activity. In this compound, the 3,4-dimethoxy substitution is a key feature. Generally, for tyrphostins, electron-donating groups on the phenyl ring enhance inhibitory activity against EGFR.
-
The Cyanovinylidene Moiety: The α-cyanocinnamic acid backbone is a common feature in many tyrphostins. The cyano group and the double bond are important for binding to the ATP-binding site of the EGFR kinase domain.
-
The Pyridine Ring: The nitrogen atom in the pyridine ring can participate in hydrogen bonding interactions within the ATP-binding pocket of the enzyme, contributing to the inhibitory potency.
Broader studies on anilidoquinazolines, another class of potent EGFR inhibitors, also highlight the high sensitivity to substitution on the aniline (B41778) ring, suggesting that modifications to the aromatic systems of such inhibitors have a significant impact on their potency.[1] For some S-aryltyrphostins, substitutions have been shown to allow for discrimination between EGFR and HER-2 kinase inhibition.[2]
Mechanism of Action: Inhibition of EGFR Signaling
This compound functions by competitively binding to the ATP-binding site within the kinase domain of EGFR.[3] This binding event prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways. By blocking EGFR autophosphorylation, this compound effectively inhibits signaling cascades such as the MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[3] The inhibition of these pathways ultimately leads to the suppression of tumor cell growth.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
EGFR Autophosphorylation Assay (Cell-Free)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
This compound
-
96-well plates
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in the kinase buffer.
-
Add the diluted this compound or vehicle control (e.g., DMSO) to the wells of a 96-well plate.
-
Add the EGFR kinase to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using a detection reagent such as the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Colony Formation Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of its long-term survival and proliferative capacity.
Materials:
-
HER 14 or MH-85 cells
-
Complete culture medium (e.g., DMEM or α-MEM with 10% FCS)
-
This compound
-
6-well or 12-well plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% formaldehyde (B43269) in PBS)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Harvest cells and prepare a single-cell suspension.
-
Seed the cells at a low density (e.g., 200-500 cells/well) in culture plates and allow them to attach overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubate the plates for 10-14 days in a humidified incubator at 37°C and 5% CO2, allowing colonies to form.
-
After the incubation period, remove the medium and gently wash the wells with PBS.
-
Fix the colonies by adding the fixing solution to each well and incubating for 15 minutes at room temperature.
-
Remove the fixing solution and stain the colonies with the staining solution for 20-30 minutes.
-
Wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Calculate the plating efficiency and the surviving fraction for each treatment condition to determine the IC50 value.
DNA Synthesis Assay (BrdU Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation by detecting the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, into newly synthesized DNA.
References
- 1. Tyrphostins IV--highly potent inhibitors of EGF receptor kinase. Structure-activity relationship study of 4-anilidoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrphostins. 3. Structure-activity relationship studies of alpha-substituted benzylidenemalononitrile 5-S-aryltyrphostins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
Methodological & Application
Application Notes and Protocols for RG13022 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG13022, also known as Tyrphostin AG 1478, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a key regulator of cellular processes including proliferation, differentiation, and survival. Its dysregulation is a common feature in various types of cancer, making it a critical target for therapeutic intervention. This compound competitively binds to the ATP-binding site within the EGFR kinase domain, inhibiting receptor autophosphorylation and subsequently blocking downstream signaling pathways such as the MAPK and PI3K/AKT cascades.[1][2] These application notes provide a comprehensive guide for the utilization of this compound in a cell culture setting, including detailed protocols for treatment and analysis of its effects.
Data Presentation
The inhibitory effects of this compound have been quantified in various cell lines and experimental setups. The following tables summarize the key quantitative data for easy comparison.
Table 1: In Vitro Inhibition of EGFR Autophosphorylation
| Assay Type | IC₅₀ (μM) | Source |
| Cell-free EGFR Autophosphorylation | 4 | MedChemExpress |
Table 2: Inhibition of Cell Proliferation and DNA Synthesis
| Cell Line | Assay Type | IC₅₀ (μM) | Notes | Source |
| HER 14 | Colony Formation | 1 | Stimulated with 50 ng/mL EGF | MedChemExpress |
| HER 14 | DNA Synthesis | 3 | Stimulated with 50 ng/mL EGF | MedChemExpress |
| MH-85 | Colony Formation | 7 | Stimulated with 50 ng/mL EGF | Selleck Chemicals |
| MH-85 | DNA Synthesis | 1.5 | Stimulated with 50 ng/mL EGF | Selleck Chemicals |
| HN5 | DNA Synthesis | 11 | 24-hour in vitro incubation | PubMed Central |
Signaling Pathway
This compound exerts its effects by inhibiting the EGFR signaling pathway. Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates on specific tyrosine residues. This creates docking sites for adaptor proteins, leading to the activation of downstream signaling cascades that promote cell growth and survival. This compound blocks this initial autophosphorylation step.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 266.29 g/mol ), dissolve 2.66 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).
General Protocol for Cell Treatment
Materials:
-
Cancer cell line of interest cultured in appropriate medium
-
Multi-well plates (e.g., 96-well, 24-well, or 6-well)
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium (serum-free or complete, as required by the specific assay)
-
EGF (optional, for stimulating EGFR signaling)
Protocol:
-
Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations. A typical starting range for a dose-response experiment is 0.1 µM to 100 µM.
-
Important: Prepare a vehicle control by diluting DMSO in the medium to the same final concentration as in the highest this compound treatment group. This is crucial to control for any effects of the solvent on the cells.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
If the experiment requires EGFR stimulation, the cells can be serum-starved for 4-24 hours before treatment, and then EGF (e.g., 50 ng/mL) can be added along with or shortly before the this compound treatment, depending on the experimental design.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Proceed with downstream analysis, such as cell viability assays or protein extraction for western blotting.
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on cell proliferation and viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Following the treatment period with this compound, add 10 µL of the 5 mg/mL MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
After the incubation, add 100 µL of the solubilization solution to each well.
-
Mix gently by pipetting up and down or by using a plate shaker to ensure complete dissolution of the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Western Blot for Phospho-EGFR (p-EGFR)
This protocol is to assess the inhibitory effect of this compound on EGFR autophosphorylation.
Materials:
-
Cells treated with this compound in 6-well plates
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Protocol:
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes and incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatants and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare the samples for SDS-PAGE by adding sample buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-EGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed for total EGFR and a loading control.
Experimental Workflow
A typical workflow for investigating the effects of this compound in cell culture involves several key stages, from initial cell culture to data analysis.
References
Application Notes and Protocols: Determining the IC50 of RG13022 in A431 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG13022 is a known inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. The A431 cell line, a human epidermoid carcinoma, is characterized by its high expression of EGFR, making it a valuable model system for studying the efficacy of EGFR-targeting inhibitors. The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a compound. It represents the concentration of a drug that is required for 50% inhibition of a specific biological process, such as cell proliferation or viability.
Data Presentation
The following table is a template for summarizing the quantitative data obtained from the IC50 determination experiments.
| Compound | Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Replicates (n) |
| This compound | A431 | MTT Cell Viability Assay | 48 | To be determined | 3 |
| This compound | A431 | MTT Cell Viability Assay | 72 | To be determined | 3 |
Signaling Pathway
The EGFR signaling cascade is a critical pathway that regulates cell proliferation, survival, and differentiation. In cancer cells like A431 where EGFR is overexpressed, this pathway is often constitutively active, driving uncontrolled cell growth. This compound, as an EGFR inhibitor, is expected to block the downstream signaling events.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Determination of IC50 of this compound in A431 Cells using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the effect of this compound on the viability of A431 cells.
Materials:
-
A431 cells
-
This compound
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture A431 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Seeding:
-
Trypsinize the cells and perform a cell count using a hemocytometer.
-
Seed the A431 cells into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. It is recommended to use a broad concentration range initially (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound in A431 cells.
RG13022 Animal Model Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG13022 is a tyrphostin-class tyrosine kinase inhibitor with specificity for the Epidermal Growth Factor Receptor (EGFR). By targeting the ATP-binding site of the EGFR's intracellular domain, this compound inhibits receptor autophosphorylation, a critical step in the activation of downstream signaling pathways that regulate cellular proliferation, survival, and differentiation. Dysregulation of the EGFR signaling cascade is a common feature in various human cancers, making it a prime target for therapeutic intervention. Preclinical animal models are essential for evaluating the in vivo efficacy, pharmacokinetics, and optimal administration strategies for potential anti-cancer agents like this compound.
This document provides a summary of available data from animal model studies of this compound, including detailed experimental protocols from published research. It aims to offer researchers a comprehensive resource to inform the design of future preclinical investigations.
Summary of In Vivo Efficacy
The in vivo anti-tumor activity of this compound has yielded conflicting results in preclinical studies, suggesting that its efficacy is highly dependent on the experimental conditions, including the animal model, tumor type, and dosing regimen.
| Animal Model | Tumor Cell Line | Treatment Protocol | Outcome | Reference |
| MF1 nu/nu mice | HN5 (human squamous cell carcinoma) | 20 mg/kg, intraperitoneal administration | No significant influence on tumor growth.[1] | McLeod et al. |
| Nude mice | MH-85 (human cancer cell line) | 400 µ g/mouse/day | Significant inhibition of tumor growth and increased lifespan. | Unverified commercial supplier data |
Note: The detailed experimental protocol and primary peer-reviewed publication for the MH-85 model study were not available in the conducted literature search. The information is based on summaries from commercial suppliers.
Pharmacokinetic Profile
A significant challenge to the in vivo application of this compound is its rapid elimination from plasma. A study in MF1 nu/nu mice provided the following pharmacokinetic parameters after a single intraperitoneal injection.
| Parameter | Value |
| Dose | 20 mg/kg |
| Administration Route | Intraperitoneal |
| Elimination | Biexponential |
| Terminal Half-life (t½) | 50.4 minutes[1] |
| Plasma Concentration at 20 min post-injection | < 1 µM[1] |
The rapid clearance of this compound, with plasma concentrations falling below the in vitro IC50 value for DNA synthesis inhibition within 20 minutes, is a likely explanation for the lack of efficacy observed in the HN5 xenograft model.[1] This suggests that alternative administration strategies, such as more frequent injections or continuous infusion, may be necessary to maintain therapeutic concentrations in vivo.[1]
Signaling Pathway of this compound Action
This compound acts by inhibiting the protein tyrosine kinase activity of the EGF receptor. The following diagram illustrates the targeted signaling pathway.
References
Application Notes and Protocols for RG13022 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder caused by insufficient levels of the Survival Motor Neuron (SMN) protein.[1][2] The primary cause of SMA is the deletion or mutation of the SMN1 gene. A paralogous gene, SMN2, can produce some functional SMN protein, but due to an alternative splicing event that predominantly excludes exon 7, the amount is insufficient to prevent disease progression.[1][2] Small molecules, such as RG13022 and its analogs (e.g., SMN-C1, SMN-C2, SMN-C3, and RG7916), have been identified as potent modulators of SMN2 splicing.[1] These orally available compounds selectively promote the inclusion of exon 7 in the SMN2 mRNA, leading to increased production of full-length, functional SMN protein. Administration of these splicing modifiers in mouse models of severe SMA has demonstrated significant therapeutic benefits, including increased SMN protein levels, improved motor function, and extended lifespan.
These application notes provide a comprehensive overview of the administration of this compound and its analogs in mice, summarizing key quantitative data and providing detailed experimental protocols to guide researchers in their preclinical studies.
Data Presentation
The following tables summarize the quantitative data from studies administering SMN2 splicing modifiers to mouse models of SMA.
Table 1: Efficacy of SMN-C3 in Δ7 Mice (Severe SMA Model)
| Parameter | Vehicle Control | SMN-C3 (10 mg/kg/day, oral) | Reference |
| Median Lifespan | ~14 days | Significantly extended | |
| Body Weight | Progressive loss | Normalized | |
| Motor Function | Severe impairment | Improved | |
| Full-Length SMN2 mRNA in Blood (Day 10) | Baseline | Increased | |
| SMN Protein in Spinal Cord | Low | Increased | |
| SMN Protein in Peripheral Blood Mononuclear Cells (PBMCs) | Low | Increased |
Table 2: Dose-Dependent Effects of SMN-C1 in C/C-allele SMA Mice (10-day treatment)
| Dosage (oral gavage) | % Increase in SMN Protein in Spinal Cord (relative to vehicle) | % Increase in SMN Protein in PBMCs (relative to vehicle) | Reference |
| Once per day (qd) | Dose-dependent increase | Dose-dependent increase | |
| Twice per day (bid) | Dose-dependent increase | Dose-dependent increase |
Table 3: Effects of SMN Splicing Modifiers in SMA Type I Patient Fibroblasts
| Compound | Concentration for >50% increase in SMN protein | Effect on Full-Length (FL) SMN2 mRNA | Effect on Δ7 SMN2 mRNA | Reference |
| SMN-C1 | Concentration-dependent | Increased | Reduced | |
| SMN-C2 | Concentration-dependent | Increased | Reduced | |
| SMN-C3 | <160 nM | Increased | Reduced |
Experimental Protocols
Protocol 1: Oral Gavage Administration of SMN2 Splicing Modifiers in Neonatal SMA Mice
This protocol is designed for the daily oral administration of compounds like SMN-C3 to neonatal Δ7 mice, a common model for severe SMA.
Materials:
-
SMN2 splicing modifier compound (e.g., SMN-C3)
-
Vehicle solution (as specified in the source literature, often a solution of sterile water with appropriate solubilizing agents)
-
10-50 µL syringes with a ball-tipped gavage needle (33-gauge recommended for neonates)
-
Analytical balance
-
Vortex mixer
-
Animal scale
Procedure:
-
Compound Preparation:
-
On the day of dosing, accurately weigh the required amount of the SMN2 splicing modifier.
-
Prepare the dosing solution by dissolving the compound in the appropriate vehicle to achieve the target concentration (e.g., for a 10 mg/kg dose).
-
Ensure the compound is fully dissolved by vortexing.
-
-
Animal Handling and Dosing:
-
Weigh each neonatal mouse pup individually to calculate the precise volume of the dosing solution to be administered.
-
Gently restrain the pup. Due to their small size and fragility, handle with extreme care.
-
Carefully insert the gavage needle into the esophagus. Avoid entering the trachea.
-
Slowly administer the calculated volume of the dosing solution.
-
Return the pup to its mother and littermates.
-
-
Dosing Schedule:
-
Administer the compound once daily, starting from postnatal day 2 (P2) or as dictated by the experimental design.
-
Continue daily administration for the duration of the study.
-
-
Monitoring:
-
Monitor the pups daily for body weight, motor function (using appropriate behavioral tests), and overall health.
-
Record survival data.
-
Protocol 2: Pharmacokinetic Study of SMN2 Splicing Modifiers in Mice
This protocol outlines a procedure for assessing the pharmacokinetic profile of an orally administered SMN2 splicing modifier.
Materials:
-
SMN2 splicing modifier compound
-
Vehicle solution
-
Oral gavage equipment
-
Blood collection supplies (e.g., submandibular vein lancets, capillary tubes, microcentrifuge tubes with anticoagulant)
-
Centrifuge
-
Freezer (-80°C) for plasma storage
-
Analytical instrumentation for drug concentration measurement (e.g., LC-MS/MS)
Procedure:
-
Dosing:
-
Administer a single oral dose of the SMN2 splicing modifier to a cohort of mice.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a small number of mice at each time point (serial bleeding from the same mouse is also possible).
-
A common method for serial blood collection in mice is via the submandibular vein.
-
-
Plasma Preparation:
-
Immediately place the collected blood into microcentrifuge tubes containing an anticoagulant.
-
Centrifuge the blood samples to separate the plasma.
-
Carefully collect the plasma supernatant and transfer it to clean tubes.
-
-
Sample Storage and Analysis:
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of the compound in the plasma samples using a validated analytical method.
-
-
Data Analysis:
-
Plot the plasma concentration of the compound versus time.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
-
Protocol 3: Western Blot Analysis of SMN Protein Levels in Mouse Tissues
This protocol describes the measurement of SMN protein levels in tissues from treated and untreated SMA mice.
Materials:
-
Tissue samples (e.g., spinal cord, brain, muscle)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against SMN protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the collected tissue samples in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and load them onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against SMN protein.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Incubate the membrane with the primary antibody for the loading control.
-
-
Signal Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the SMN protein levels to the loading control.
-
Compare the SMN protein levels between treated and untreated groups.
-
Visualizations
Caption: Mechanism of this compound in modulating SMN2 splicing.
Caption: Preclinical experimental workflow for this compound in SMA mice.
References
Application Notes and Protocols for RG13022 in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG13022, also known as Tyrphostin this compound, is a tyrosine kinase inhibitor with demonstrated activity against the Epidermal Growth Factor Receptor (EGFR).[1][2][3] EGFR is a critical signaling molecule that, when dysregulated, can drive the proliferation and survival of cancer cells.[4] In non-small cell lung cancer (NSCLC), EGFR is frequently overexpressed or mutated, making it a key therapeutic target.[4] this compound competitively binds to the ATP-binding site within the EGFR kinase domain, inhibiting its autophosphorylation and subsequent downstream signaling cascades, such as the MAPK and PI3K/AKT pathways.[4] This inhibitory action can suppress tumor cell growth and survival, suggesting its potential as a therapeutic agent in EGFR-driven cancers like NSCLC.[4] These application notes provide an overview of this compound's activity and protocols for its use in NSCLC cell line research.
Data Presentation
The following tables summarize the quantitative data available for this compound's inhibitory activities.
Table 1: In Vitro Inhibitory Concentration (IC50) of this compound
| Target/Process | Cell Line/System | IC50 Value | Reference |
| EGF Receptor Autophosphorylation | Cell-free immunoprecipitates | 4 µM | [1][2][3] |
| EGF Receptor Autophosphorylation | HER 14 cells | 5 µM | [2] |
| Colony Formation | HER 14 cells (EGF-stimulated) | 1 µM | [1][2] |
| DNA Synthesis | HER 14 cells (EGF-stimulated) | 3 µM | [1][2] |
| Colony Formation | MH-85 cells (EGF-stimulated) | 7 µM | [2] |
| DNA Synthesis | MH-85 cells (EGF-stimulated) | 1.5 µM | [2] |
Note: While HER 14 and MH-85 are not specified as NSCLC cell lines in the search results, the data demonstrates this compound's inhibitory effect on EGFR-driven cellular processes relevant to cancer biology.
Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound in inhibiting the EGFR signaling pathway.
Caption: this compound inhibits EGFR autophosphorylation, blocking downstream signaling.
Experimental Protocols
The following are suggested protocols for evaluating the effects of this compound on NSCLC cell lines. These are generalized protocols and should be optimized for specific cell lines and experimental conditions.
Protocol 1: Cell Viability/Proliferation Assay (MTS/MTT Assay)
This protocol is designed to determine the effect of this compound on the viability and proliferation of NSCLC cells.
Materials:
-
NSCLC cell line of interest (e.g., A549, H1975)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed NSCLC cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should span a range to determine the IC50 (e.g., 0.1 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, 5% CO2, until a color change is visible.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for assessing NSCLC cell viability after this compound treatment.
Protocol 2: Western Blot for EGFR Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on EGFR autophosphorylation.
Materials:
-
NSCLC cell line
-
Complete culture medium
-
Serum-free medium
-
EGF (Epidermal Growth Factor)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Serum Starvation: Culture NSCLC cells to 70-80% confluency. Serum-starve the cells for 12-24 hours in serum-free medium.
-
Drug Pre-treatment: Pre-treat the serum-starved cells with various concentrations of this compound (or vehicle) for 1-2 hours.
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
-
Imaging and Analysis: Capture the signal using an imaging system and quantify the band intensities. Normalize the phospho-EGFR signal to total EGFR and the loading control.
Caption: Workflow for Western blot analysis of EGFR phosphorylation.
Conclusion
This compound demonstrates potential as an inhibitor of EGFR signaling, a critical pathway in NSCLC. The provided protocols offer a framework for investigating its efficacy and mechanism of action in relevant NSCLC cell line models. Further research is warranted to fully elucidate its therapeutic potential in this cancer type.
References
Application Note: Experimental Design for Kinase Assays Using RG13022, an EGFR Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
RG13022 is a tyrosine kinase inhibitor that shows preferential inhibition of the Epidermal Growth Factor Receptor (EGFR).[1][2] As a member of the tyrphostin family, its mechanism of action involves blocking the autophosphorylation of the EGF receptor, a critical step in the activation of downstream signaling pathways.[1][3] By competitively binding to the ATP-binding site within the EGFR kinase domain, this compound effectively curtails signal transduction cascades, such as the MAPK and PI3K/AKT pathways, which are pivotal for cell proliferation and survival.[4]
Dysregulation of EGFR activity is a hallmark of various cancers, making it a prime target for therapeutic intervention. This compound has been shown to suppress EGF-stimulated cancer cell proliferation, colony formation, and DNA synthesis, underscoring its potential as an anti-proliferative agent.[1][3]
This application note provides detailed protocols for characterizing the inhibitory activity of this compound using both biochemical and cell-based kinase assays. These methodologies are designed to enable researchers to determine key parameters such as IC50 values and to assess the compound's effect on kinase activity in a physiologically relevant context.
EGFR Signaling Pathway and Mechanism of this compound
The EGFR signaling cascade is initiated upon the binding of ligands like Epidermal Growth Factor (EGF). This leads to receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated sites act as docking stations for various signaling proteins, triggering downstream pathways that regulate critical cellular processes. This compound exerts its inhibitory effect by preventing this initial autophosphorylation step.
References
Application Notes and Protocols for Assessing RG13022-Mediated Inhibition of EGFR Phosphorylation via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on multiple tyrosine residues, which activates downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT cascades.[1][2] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime therapeutic target.[1][2]
RG13022 is a tyrosine kinase inhibitor that has been shown to suppress EGF-stimulated cancer cell proliferation by inhibiting the autophosphorylation of the EGF receptor. Western blotting is a fundamental technique used to detect and quantify protein expression and phosphorylation levels. This application note provides a detailed protocol for utilizing Western blot analysis to assess the inhibitory effect of this compound on EGFR phosphorylation (p-EGFR) in a cellular context.
Signaling Pathway
The binding of a ligand, such as Epidermal Growth Factor (EGF), to the Epidermal Growth Factor Receptor (EGFR) initiates the dimerization of the receptor. This dimerization stimulates its intrinsic intracellular protein-tyrosine kinase activity, leading to autophosphorylation of several tyrosine residues. This autophosphorylation serves as a docking site for various signaling proteins, which in turn activate downstream pathways like the RAS-RAF-MAPK and PI3K-AKT pathways, ultimately regulating cellular processes such as proliferation and survival. The inhibitor this compound acts by blocking the autophosphorylation of EGFR, thereby inhibiting the downstream signaling cascade.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This protocol outlines the steps for treating a cell line with high EGFR expression (e.g., A431) with the inhibitor this compound, followed by Western blot analysis to detect changes in EGFR phosphorylation.
I. Cell Culture and Treatment
-
Cell Line Selection: Utilize a cell line with well-characterized and high levels of EGFR expression, such as the A431 human epidermoid carcinoma cell line.
-
Cell Seeding: Plate cells in appropriate culture dishes and allow them to grow to 70-80% confluency.
-
Serum Starvation: To reduce basal EGFR phosphorylation, serum-starve the cells for 12-24 hours prior to treatment.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (or a vehicle control like DMSO) for a designated time (e.g., 1-2 hours).
-
EGF Stimulation: Stimulate the cells with a final concentration of 100 ng/mL EGF for 10-15 minutes at 37°C to induce EGFR phosphorylation.
-
Stopping the Reaction: Immediately place the culture dishes on ice to halt the stimulation.
II. Cell Lysis and Protein Quantification
-
Lysis Buffer Preparation: Use an ice-cold lysis buffer, such as RIPA buffer, supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS, then add the prepared lysis buffer. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each lysate using a standard protein assay, such as the BCA or Bradford assay.
III. SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentrations of all samples. Mix the lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein migration. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet transfer system is recommended for large proteins like EGFR (~175 kDa).
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Y1068) diluted in 5% BSA/TBST. A common starting dilution is 1:1000. Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature. A typical dilution is between 1:2000 and 1:5000.
-
Final Washes: Repeat the washing step (three times for 10 minutes each with TBST).
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the HRP signal. Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Stripping and Re-probing: To normalize the p-EGFR signal, the membrane can be stripped and re-probed for total EGFR and a loading control like GAPDH or β-actin.
Data Presentation
The quantitative data from the Western blot analysis can be summarized for clear comparison. Densitometry analysis of the bands should be performed, and the p-EGFR signal should be normalized to the total EGFR or a loading control.
| Treatment Group | Concentration (µM) | p-EGFR Level (% of Control) | Total EGFR Level (% of Control) |
| Vehicle Control (DMSO) | - | 4 ± 2 | 100 |
| EGF Stimulation (100 ng/mL) | - | 100 | 100 |
| This compound + EGF | 1 | 78 ± 6 | 99 ± 4 |
| This compound + EGF | 5 | 45 ± 5 | 97 ± 3 |
| This compound + EGF | 10 | 18 ± 4 | 98 ± 5 |
| This compound + EGF | 50 | 5 ± 2 | 96 ± 4 |
Note: This data is representative. Actual results may vary depending on the cell line, experimental conditions, and specific antibodies used.
Experimental Workflow
Caption: Experimental workflow for p-EGFR Western blot analysis.
References
Application Notes and Protocols: RG13022 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Note: Direct preclinical or clinical data on the combination of RG13022 with other chemotherapy agents is limited in publicly available literature. The following application notes and protocols are based on the known mechanism of this compound as an Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor and available data for other EGFR inhibitors of the tyrphostin class and more broadly, in combination with common cytotoxic agents. These protocols should be adapted and validated for specific research needs.
Introduction
This compound is a tyrosine kinase inhibitor that specifically targets the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. The combination of EGFR inhibitors with traditional chemotherapy is a promising strategy to enhance antitumor efficacy, overcome resistance, and improve therapeutic outcomes.[2][3][4] This document provides detailed application notes and experimental protocols for investigating the synergistic potential of this compound in combination with standard chemotherapy agents such as cisplatin, temozolomide, and doxorubicin.
Mechanism of Action and Rationale for Combination Therapy
This compound inhibits the autophosphorylation of the EGF receptor, thereby blocking downstream signaling pathways crucial for tumor growth and survival.[1] Combining this compound with chemotherapy agents that induce DNA damage (e.g., cisplatin, temozolomide) or inhibit topoisomerase II (e.g., doxorubicin) can lead to synergistic or additive anti-cancer effects. The rationale for this approach is based on the complementary mechanisms of action:
-
EGFR inhibitors like this compound can arrest cell cycle progression, making cancer cells more susceptible to the cytotoxic effects of chemotherapy.
-
Chemotherapy-induced DNA damage can be more effective in cells where survival pathways, often driven by EGFR signaling, are inhibited.
-
Combined targeting of both proliferation and DNA repair pathways can potentially delay or prevent the development of drug resistance.
Signaling Pathway of EGFR Inhibition
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
Due to the lack of specific data for this compound combinations, the following tables present data from preclinical and clinical studies of other EGFR inhibitors with common chemotherapy agents to provide a reference for expected synergistic effects.
Table 1: In Vitro Synergistic Effects of an Investigational EGFR Inhibitor with Doxorubicin in Breast Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) |
| MCF-7 | EGFR Inhibitor alone | 3.96 |
| Doxorubicin alone | 1.4 | |
| Combination | 0.46 | |
| MDA-MB-231 | EGFR Inhibitor alone | 6.03 |
| Doxorubicin alone | 9.67 | |
| Combination | 0.01 |
Data adapted from studies on a novel 4,6-disubstituted pyrimidine (B1678525) EGFR inhibitor.
Table 2: Clinical Outcome of Erlotinib in Combination with Temozolomide in Glioblastoma (GBM)
| Study Arm | Median Overall Survival (months) | Hazard Ratio for Survival |
| Erlotinib + Temozolomide + Radiotherapy | 19.3 | 0.64 |
| Historical Control (Temozolomide + Radiotherapy) | 14.1 | - |
Data from a Phase II study in patients with newly diagnosed GBM.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and chemotherapy agents.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound, a chemotherapy agent, and their combination on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549 for lung, U87MG for glioblastoma)
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (e.g., cisplatin, temozolomide, doxorubicin)
-
96-well plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the chemotherapy agent in complete growth medium.
-
Treat cells with this compound alone, the chemotherapy agent alone, or the combination at various concentrations. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
Use the Chou-Talalay method to determine if the combination is synergistic (Combination Index < 1), additive (CI = 1), or antagonistic (CI > 1).
Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing synergistic effects of drug combinations.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound and a chemotherapy agent, alone and in combination.
Materials:
-
Cancer cell lines
-
This compound
-
Chemotherapy agent
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the respective drugs at predetermined concentrations (e.g., IC50 values) for 24-48 hours.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound in combination with a chemotherapy agent in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor implantation
-
This compound formulated for in vivo administration
-
Chemotherapy agent formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups: Vehicle control, this compound alone, chemotherapy agent alone, and the combination.
-
Administer treatments according to a predetermined schedule (e.g., daily oral gavage for this compound, weekly intraperitoneal injection for chemotherapy).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Logical Rationale for Combination Therapy
Caption: Rationale for combining this compound with DNA-damaging chemotherapy.
Conclusion
The combination of this compound with conventional chemotherapy agents presents a compelling strategy for enhancing anti-cancer therapy. The provided protocols offer a framework for the preclinical evaluation of such combinations. It is crucial to empirically determine the optimal concentrations, scheduling, and sequence of drug administration to maximize synergistic effects and minimize toxicity. Further research into the molecular mechanisms underlying the observed synergy will be vital for the clinical translation of these combination therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. EGFR-targeting drugs in combination with cytotoxic agents: from bench to bedside, a contrasted reality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Concurrent chemotherapy and first‐generation epidermal growth factor receptor (EGFR)‐tyrosine kinase inhibitors (TKIs) with or without an antiangiogenic agent as first‐line treatment in advanced lung adenocarcinoma harboring an EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
RG13022 solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of RG13022, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in Dimethyl Sulfoxide (DMSO). For optimal results, use fresh, anhydrous DMSO to prepare your stock solution. It also has limited solubility in ethanol.
Q2: What is the solubility of this compound in common laboratory solvents?
A2: The solubility of this compound in various solvents is summarized in the table below. It is important to note that the compound is practically insoluble in water.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, we recommend dissolving this compound in fresh, anhydrous DMSO. For example, to make a 10 mM stock solution, add 375.6 µL of DMSO to 1 mg of this compound (Molecular Weight: 266.3 g/mol ). Gently vortex to ensure the compound is fully dissolved. Store the stock solution at -20°C or -80°C for long-term stability.
Q4: What is the mechanism of action of this compound?
A4: this compound is a tyrosine kinase inhibitor that specifically targets the Epidermal Growth Factor Receptor (EGFR).[1][2][3] It functions by competitively binding to the ATP-binding site within the EGFR kinase domain. This binding event inhibits the autophosphorylation of the receptor upon ligand (e.g., EGF) binding, thereby blocking the activation of downstream signaling pathways crucial for cell proliferation, survival, and differentiation, such as the MAPK and PI3K/AKT pathways.[3][4]
Solubility Data
| Solvent | Solubility | Molar Concentration (at max solubility) |
| DMSO | 53 mg/mL[4] | ~199.03 mM |
| Ethanol | 5 mg/mL[4] | ~18.77 mM |
| Water | Insoluble[4] | - |
Experimental Protocols
Protocol: Inhibition of EGFR Phosphorylation in a Cell-Based Assay
This protocol describes a method to assess the inhibitory effect of this compound on EGF-induced EGFR phosphorylation in a human cancer cell line (e.g., A431, which overexpresses EGFR).
Materials:
-
A431 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Serum-free DMEM
-
This compound
-
Human Epidermal Growth Factor (EGF)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1173) and anti-total-EGFR
-
HRP-conjugated secondary antibody
-
ECL substrate
-
96-well cell culture plates
Workflow Diagram:
Caption: Workflow for assessing this compound inhibition of EGFR phosphorylation.
Procedure:
-
Cell Seeding:
-
Culture A431 cells in DMEM with 10% FBS.
-
Seed cells into a 96-well plate at a density of 2 x 10^4 cells/well.
-
Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
-
Serum Starvation:
-
Aspirate the growth medium.
-
Wash the cells once with serum-free DMEM.
-
Add 100 µL of serum-free DMEM to each well and incubate for 18-24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Incubate for 2 hours at 37°C.
-
-
EGF Stimulation:
-
Add EGF to all wells (except for the unstimulated control) to a final concentration of 100 ng/mL.
-
Incubate for 10-15 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer to each well.
-
Incubate on ice for 15 minutes with gentle agitation.
-
-
Protein Quantification:
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-EGFR and total-EGFR.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-EGFR and total-EGFR.
-
Normalize the phospho-EGFR signal to the total-EGFR signal.
-
Calculate the percentage inhibition of EGFR phosphorylation for each this compound concentration relative to the EGF-stimulated control.
-
Troubleshooting Guide
Issue 1: this compound Precipitates in the Stock Solution or Media.
-
Possible Cause 1: The solubility limit has been exceeded.
-
Solution: Do not exceed the recommended solubility limits (see solubility table). When preparing a stock solution, ensure the compound is fully dissolved before adding it to aqueous media.
-
-
Possible Cause 2: The stock solution was not stored properly.
-
Solution: Store the DMSO stock solution at -20°C or -80°C. Minimize freeze-thaw cycles. If precipitation is observed upon thawing, gently warm the vial and vortex to redissolve.
-
-
Possible Cause 3: "Salting out" effect when diluting the DMSO stock in aqueous media.
-
Solution: When preparing working solutions, dilute the DMSO stock in serum-free media pre-warmed to 37°C. Add the stock solution dropwise while gently vortexing the media to ensure rapid mixing.
-
Issue 2: Inconsistent or No Inhibition of EGFR Phosphorylation.
-
Possible Cause 1: Inactive this compound.
-
Solution: Ensure the compound has been stored correctly, protected from light and moisture. Prepare fresh stock solutions if degradation is suspected.
-
-
Possible Cause 2: Suboptimal cell stimulation.
-
Solution: Verify the activity of your EGF stock. Optimize the EGF concentration and stimulation time for your specific cell line and experimental conditions.
-
-
Possible Cause 3: Issues with the Western Blotting procedure.
-
Solution: Ensure complete protein transfer and use appropriate antibody dilutions and incubation times. Include positive and negative controls to validate the assay.
-
Issue 3: High Background Signal in the Western Blot.
-
Possible Cause 1: Insufficient blocking or washing.
-
Solution: Increase the blocking time or use a different blocking agent (e.g., 5% BSA in TBST). Increase the number and duration of washes.
-
-
Possible Cause 2: Primary or secondary antibody concentration is too high.
-
Solution: Titrate your antibodies to determine the optimal concentration that provides a strong signal without high background.
-
Signaling Pathway
The diagram below illustrates the simplified EGFR signaling pathway and indicates the point of inhibition by this compound.
Caption: this compound inhibits EGFR autophosphorylation, blocking downstream signaling.
References
RG13022 off-target effects in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the tyrosine kinase inhibitor, RG13022.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a tyrosine kinase inhibitor that primarily targets the Epidermal Growth Factor Receptor (EGFR).[1] It has been shown to inhibit the autophosphorylation of the EGF receptor, a critical step in its activation.[1]
Q2: Is this compound a selective inhibitor?
While this compound is most potent against EGFR, some studies on the tyrphostin family of inhibitors, to which this compound belongs, suggest a degree of selectivity. For instance, early studies on potent EGF receptor kinase blockers showed that they inhibit the homologous insulin (B600854) receptor kinase at concentrations 100 to 1000 times higher than those required for EGFR inhibition, indicating a selective profile.[2]
Q3: Is a comprehensive off-target profile or kinome scan data for this compound publicly available?
Q4: In which cell lines have the effects of this compound been studied?
The inhibitory effects of this compound on cell proliferation and signaling have been documented in several cancer cell lines, including:
Q5: What are the known downstream effects of this compound?
By inhibiting EGFR, this compound is expected to block downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. These pathways include the MAPK and PI3K/AKT signaling cascades.
Troubleshooting Guide
Q1: I am observing unexpected effects in my cell line after treatment with this compound, even at concentrations that should be specific for EGFR. What could be the cause?
While this compound is a known EGFR inhibitor, unexpected cellular phenotypes could arise from a few possibilities:
-
Off-target effects: Although a comprehensive profile is not available, this compound may inhibit other kinases or cellular proteins at certain concentrations. For example, members of the tyrphostin family have been shown to inhibit the insulin receptor kinase at higher concentrations.[2]
-
Cell-line specific signaling: The cellular response to EGFR inhibition can vary significantly between different cell lines due to their unique genetic and signaling network contexts.
-
Compound purity and stability: Ensure the purity of your this compound stock and follow recommended storage conditions to avoid degradation.
To troubleshoot, consider the following:
-
Perform a dose-response experiment to see if the unexpected phenotype is concentration-dependent.
-
Use a more structurally distinct EGFR inhibitor as a control to see if the phenotype is specific to this compound.
-
If possible, perform a kinase panel assay to identify potential off-target interactions (see Experimental Protocols section).
Q2: The IC50 value of this compound in my cell-based assay is different from what is reported in the literature. Why might this be?
Variability in IC50 values is common in cell-based assays and can be influenced by several factors:
-
Cell Line: Different cell lines have varying levels of EGFR expression and dependence on EGFR signaling, which will impact the observed IC50.
-
Assay Endpoint: The IC50 can differ depending on whether you are measuring inhibition of EGFR autophosphorylation, inhibition of DNA synthesis, or inhibition of colony formation.[1]
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and incubation time can all affect the apparent potency of the inhibitor.
-
ATP Concentration: If performing an in vitro kinase assay, the concentration of ATP relative to its Km for the kinase can significantly influence the IC50 value of an ATP-competitive inhibitor.
To address this:
-
Carefully document and standardize your experimental protocol.
-
Ensure your assay conditions, particularly the ATP concentration in in vitro assays, are appropriate and consistent.
-
Compare your results to internal controls and historical data for your specific cell line and assay format.
Quantitative Data
The following table summarizes the reported IC50 values for this compound in various experimental contexts.
| Target/Process | System | IC50 (µM) | Reference |
| EGF receptor autophosphorylation | In immunoprecipitates (cell-free) | 4 | [1] |
| HER 14 cell colony formation | Cell-based | 1 | [1] |
| HER 14 cell DNA synthesis | Cell-based | 3 | [1] |
| HN5 cell DNA synthesis | Cell-based | 11 | [3] |
| (E)-RG13022 (geometrical isomer) DNA synthesis in HN5 cells | Cell-based | 38 | [3] |
Experimental Protocols
Protocol: Determining the Kinase Selectivity Profile of this compound
As a comprehensive kinome scan for this compound is not publicly available, researchers may wish to determine its selectivity profile. The following is an adaptable protocol for an in vitro kinase inhibition assay using a luminescence-based method that measures ADP production.
Principle:
This assay quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to a decrease in kinase activity.
Materials:
-
Purified recombinant kinases (a broad panel is recommended for selectivity profiling)
-
Specific peptide or protein substrates for each kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well assay plates
-
Multichannel pipettor or liquid handling system
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of this compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Prepare a vehicle control (DMSO only).
-
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted this compound or vehicle control to the wells of a 384-well plate.
-
Add 5 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific substrate in kinase assay buffer) to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction:
-
Add 2.5 µL of a 4X ATP solution to each well to start the reaction. The final ATP concentration should ideally be at the Km for each kinase to allow for a more accurate determination of the IC50.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination of Kinase Reaction and ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence in each well using a plate reader.
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro kinase inhibitor profiling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo pharmacology and anti-tumour evaluation of the tyrphostin tyrosine kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: RG13022 In Vivo Dosage Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing RG13022 in in vivo studies. The information is tailored for scientists and drug development professionals to navigate challenges in optimizing the dosage of this EGFR inhibitor for preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a tyrphostin, a class of small molecules that function as protein tyrosine kinase inhibitors. Specifically, this compound targets the Epidermal Growth Factor Receptor (EGFR). It competitively binds to the ATP-binding site within the EGFR kinase domain, which inhibits the receptor's autophosphorylation.[1][2] This blockage prevents the activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[1][2]
Q2: What is a recommended starting dose for in vivo studies with this compound?
A2: Based on published preclinical data, a dose of 400 μ g/mouse/day has been shown to significantly inhibit MH-85 tumor growth in nude mice.[3] Another study reported the use of 20 mg/kg administered intraperitoneally in MF1 nu/nu mice. It is important to note that in the latter study, this dose resulted in plasma concentrations that rapidly fell below the in vitro effective concentration. Therefore, this dose may represent a starting point for optimization, but the dosing schedule is a critical parameter to consider.
Q3: What are the common administration routes for in vivo studies in mice?
A3: Common parenteral administration routes for mice include subcutaneous (SC), intraperitoneal (IP), and intravenous (IV) injections. Oral gavage (PO) is also a frequently used method. The choice of administration route can significantly impact the pharmacokinetic profile of the compound. For this compound, intraperitoneal administration has been documented.
Q4: What is the known pharmacokinetic profile of this compound in vivo?
A4: A study in MF1 nu/nu mice demonstrated that after a 20 mg/kg intraperitoneal injection, this compound exhibits rapid biexponential elimination from plasma. The terminal half-life was reported to be approximately 50.4 minutes. Plasma concentrations of this compound fell below 1 µM, a concentration required for in vitro activity, within 20 minutes post-injection. A primary metabolite, the geometrical isomer (E)-RG13022, was also identified.
Q5: What are the potential reasons for a lack of in vivo efficacy with this compound?
A5: The rapid in vivo elimination of this compound is a primary factor that may contribute to a lack of efficacy. If the compound is cleared from circulation before it can exert a sustained effect on the tumor, the therapeutic benefit will be limited. The dosing frequency and administration route are therefore critical variables to optimize. It has been suggested that more frequent injections or a continuous administration schedule may be necessary to maintain therapeutic plasma concentrations.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Lack of tumor growth inhibition | Suboptimal Dosage: The administered dose may be too low to achieve a therapeutic concentration at the tumor site. | Dose-Escalation Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD). Start with the previously reported dose of 20 mg/kg and escalate in subsequent cohorts. |
| Rapid Pharmacokinetics: this compound is rapidly cleared from plasma, leading to insufficient drug exposure at the target. | Modify Dosing Schedule: Increase the dosing frequency (e.g., twice daily injections) or consider continuous infusion via an osmotic minipump to maintain stable plasma concentrations. | |
| Poor Bioavailability: The chosen administration route may result in low bioavailability. | Evaluate Different Administration Routes: Compare the efficacy of different administration routes (e.g., IP vs. IV vs. SC vs. PO) to identify the one that provides the most favorable pharmacokinetic profile. | |
| Observed Toxicity or Adverse Effects | Dose is too high: The administered dose exceeds the maximum tolerated dose. | Dose De-escalation: Reduce the dose to a level that is well-tolerated. Monitor for common signs of toxicity in mice, such as weight loss, lethargy, and ruffled fur. |
| On-target toxicity: Inhibition of EGFR in normal tissues can lead to side effects. | Monitor for EGFR inhibitor-related toxicities: Be aware of potential side effects associated with EGFR inhibitors, such as skin rash and diarrhea. Chronic administration of other tyrphostins has been associated with hypomagnesemia and cardiac dysfunction. Consider monitoring relevant biomarkers. | |
| Compound solubility and formulation issues | Poor solubility in vehicle: this compound is noted to be soluble in DMSO and ethanol (B145695) but insoluble in water. An improper formulation can lead to precipitation and inaccurate dosing. | Optimize Formulation: Prepare a clear stock solution in DMSO and then consider using co-solvents like PEG300 or corn oil for the final in vivo formulation. Ensure the final concentration of DMSO is well-tolerated by the animals. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | IC50 |
| EGFR Autophosphorylation | Cell-free | 4 µM |
| EGFR Autophosphorylation | HER 14 cells | 5 µM |
| Colony Formation | HER 14 cells | 1 µM |
| DNA Synthesis | HER 14 cells | 3 µM |
| Colony Formation | MH-85 cells | 7 µM |
| DNA Synthesis | MH-85 cells | 1.5 µM |
Table 2: In Vivo Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Animal Model | MF1 nu/nu mice |
| Dose | 20 mg/kg |
| Administration Route | Intraperitoneal (IP) |
| Terminal Half-life (t½) | 50.4 minutes |
| Time to fall below 1 µM | ~20 minutes |
Experimental Protocols
Protocol 1: In Vivo Tumor Growth Inhibition Study
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude or NOD/SCID), typically 6-8 weeks old.
-
Cell Line and Implantation: Culture a human cancer cell line with known EGFR expression (e.g., A431, HN5, or MH-85). Subcutaneously implant 1-5 x 10^6 cells in the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²)/2.
-
Group Allocation: Randomize mice into treatment and control groups (n=5-10 mice per group).
-
Compound Preparation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., DMSO/PEG300/saline).
-
Administer the desired dose and schedule (e.g., 20 mg/kg IP daily, or a modified schedule based on troubleshooting).
-
The control group should receive the vehicle only.
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor for any clinical signs of toxicity.
-
-
Study Endpoint: Euthanize mice when tumors in the control group reach a predetermined size or at the end of the planned treatment period. Excise tumors and measure their weight. Tissues can be collected for further pharmacodynamic analysis (e.g., Western blot for p-EGFR).
Visualizations
References
RG13022 troubleshooting poor inhibition results
Welcome to the technical support center for RG13022. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during experiments with the tyrosine kinase inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a tyrosine kinase inhibitor. It specifically inhibits the autophosphorylation of the Epidermal Growth Factor Receptor (EGFR), a critical step in the activation of downstream signaling pathways that promote cell proliferation. By targeting the ATP-binding site of the EGFR kinase domain, this compound blocks the receptor's activity.
Q2: What are the expected IC₅₀ values for this compound?
A2: The half-maximal inhibitory concentration (IC₅₀) of this compound can vary depending on the experimental setup. Below is a summary of reported values:
| Assay Type | Cell Line/System | Target | IC₅₀ Value |
| Cell-Free Assay | Immunoprecipitated EGF Receptor | EGF Receptor Autophosphorylation | 4 µM[1] |
| Cell-Based Assay | HER 14 Cells | EGF-Stimulated Colony Formation | 1 µM[1] |
| Cell-Based Assay | HER 14 Cells | EGF-Stimulated DNA Synthesis | 3 µM[1] |
| Cell-Based Assay | MH-85 Cells | EGF-Stimulated Colony Formation | 7 µM[1] |
| Cell-Based Assay | MH-85 Cells | EGF-Stimulated DNA Synthesis | 1.5 µM[1] |
Q3: How should I prepare and store this compound?
A3: For stock solutions, it is recommended to dissolve this compound in an organic solvent such as DMSO. Stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years. For cellular assays, further dilutions should be made in the appropriate cell culture medium. It is important to note the final DMSO concentration in your experiments, as high concentrations can affect cell viability and enzyme activity.
Troubleshooting Guide: Poor Inhibition Results
This guide addresses common problems that can lead to weaker-than-expected inhibition of EGFR autophosphorylation or downstream effects when using this compound.
Section 1: Biochemical (Cell-Free) Assays
Q4: My in vitro kinase assay shows poor inhibition with this compound. What are the possible causes?
A4: Several factors can contribute to poor inhibition in a cell-free enzymatic assay. Consider the following:
-
Incorrect Reagent Concentration:
-
Enzyme Concentration: An excessively high concentration of the EGFR kinase can lead to rapid substrate turnover, making it difficult to observe inhibition.[2]
-
ATP Concentration: If the ATP concentration is too high, it can outcompete this compound for binding to the kinase domain, leading to reduced inhibition.
-
Inhibitor Concentration: Ensure that the dilutions of this compound are accurate and cover a range appropriate for the expected IC₅₀.
-
-
Reagent Quality and Handling:
-
Enzyme Activity: The EGFR kinase may have lost activity due to improper storage or handling. It's advisable to use freshly prepared or properly aliquoted and stored enzyme.[2]
-
Inhibitor Integrity: this compound may have degraded. Ensure it has been stored correctly.
-
-
Assay Conditions:
-
Incubation Time: A pre-incubation step of the enzyme with this compound before adding ATP and the substrate can enhance inhibitor binding.[2]
-
Buffer Composition: The assay buffer should be at the optimal pH for the enzyme.[2] Avoid using phosphate-based buffers if you are using phospho-specific antibodies for detection, as the phosphate (B84403) ions can interfere with antibody binding.[3][4]
-
Section 2: Cell-Based Assays
Q5: I am not observing the expected anti-proliferative or anti-phosphorylation effects of this compound in my cell-based experiments. What should I check?
A5: Cell-based assays introduce a higher level of complexity. Here are some common areas to troubleshoot:
-
Cell Culture Conditions:
-
Cell Health: Ensure that your cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., mycoplasma).[]
-
Cell Density: The number of cells seeded can influence the outcome of the experiment. High cell density may lead to reduced sensitivity to the inhibitor.
-
Serum Concentration: Components in serum can sometimes interfere with the activity of inhibitors. Serum starvation prior to treatment can help to synchronize cells and reduce background signaling.
-
-
Experimental Protocol:
-
Inhibitor Treatment Duration: The duration of this compound treatment may need to be optimized. Insufficient treatment time may not be enough to observe a significant effect.
-
EGF Stimulation: Ensure that the concentration and timing of EGF stimulation are appropriate to induce a robust phosphorylation of EGFR in your control cells.
-
-
Detection Method (Western Blot for Phospho-EGFR):
-
Sample Preparation: It is crucial to use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your proteins. Samples should be kept on ice.
-
Blocking Buffer: Avoid using milk as a blocking agent, as casein is a phosphoprotein and can lead to high background. Use Bovine Serum Albumin (BSA) instead.[4]
-
Antibodies: Use antibodies that are specific for the phosphorylated form of EGFR.[3] It is also good practice to probe for total EGFR as a loading control.[4]
-
Washing Buffers: Use Tris-buffered saline with Tween-20 (TBST) for washing steps instead of phosphate-buffered saline (PBS) to avoid interference with phospho-specific antibody binding.[3]
-
Experimental Protocols
Key Experiment: Cellular EGFR Autophosphorylation Assay
This protocol outlines a general procedure to assess the inhibitory effect of this compound on EGF-induced EGFR autophosphorylation in a cellular context.
-
Cell Seeding: Plate cells (e.g., A431, HER 14) in appropriate culture vessels and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with a serum-free or low-serum medium and incubate for 12-24 hours.
-
Inhibitor Pre-treatment: Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 2 hours).
-
EGF Stimulation: Stimulate the cells with an appropriate concentration of EGF (e.g., 100 ng/mL) for a short period (e.g., 10 minutes) at 37°C.[6]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with a lysis buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[6]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody specific for phospho-EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.[6]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[6]
-
For a loading control, the membrane can be stripped and re-probed for total EGFR.
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: General troubleshooting workflow for poor this compound inhibition.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 2. superchemistryclasses.com [superchemistryclasses.com]
- 3. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. benchchem.com [benchchem.com]
- 7. EGFR tyrosine phosphorylation assay [bio-protocol.org]
Technical Support Center: RG13022 - Minimizing Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with essential information for minimizing and managing toxicity associated with the use of RG13022 in animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Tyrphostin RG-13022, is a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] It functions by competitively binding to the ATP-binding site within the EGFR kinase domain, which in turn blocks the receptor's autophosphorylation and subsequent activation of downstream signaling pathways.[3] Key pathways inhibited include the RAS-RAF-MEK-ERK and PI3K-AKT cascades, which are crucial for regulating cell proliferation, survival, and differentiation.[3] By disrupting these signals, this compound can suppress the growth and survival of tumor cells, particularly those that overexpress or have dysregulated EGFR.[3]
Q2: What are the common toxicities observed with EGFR inhibitors like this compound in animal models?
A2: While specific data for this compound is limited, class-wide effects of EGFR inhibitors are well-documented and primarily affect tissues with high rates of cell turnover where EGFR is highly expressed. Researchers should be prepared to observe:
-
Dermatological Toxicities: Skin rash, often appearing as a papulopustular (acneiform) eruption, is the most common side effect.[4][5] Alopecia (hair loss) and paronychia (inflammation of the tissue around the nails) are also frequently observed.
-
Gastrointestinal Toxicities: Diarrhea is a very common adverse event and can lead to weight loss and dehydration. Mucositis (inflammation of the mucous membranes) may also occur.
-
Ocular Toxicities: Inflammation of the cornea and abnormalities in eyelash growth have been reported with EGFR inhibitor use.
Q3: How can I proactively monitor for toxicity in my animal studies?
A3: A robust monitoring plan is critical for the early detection and management of toxicities. This should include:
-
Daily Clinical Observations: Record body weight, food and water consumption, and general appearance (e.g., posture, activity, grooming).
-
Dermatological Scoring: Implement a standardized scoring system to objectively quantify the severity of skin rashes and alopecia.
-
Gastrointestinal Monitoring: Carefully observe the consistency and frequency of feces to detect the onset of diarrhea.
-
Regular Blood Work: Conduct periodic blood sampling for complete blood counts (CBC) and serum chemistry panels to monitor for signs of organ damage.
Troubleshooting Guides
This section provides guidance for specific toxicities that may be encountered during your experiments with this compound.
Problem 1: Severe Skin Rash and Inflammation
-
Symptom: Animals develop a severe, widespread papulopustular rash, often accompanied by scratching, inflammation, and signs of distress.
-
Potential Cause: Inhibition of EGFR in the skin disrupts the normal proliferation and differentiation of keratinocytes, leading to an inflammatory response.
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Dose Reduction | Temporarily reducing the dose of this compound can help alleviate the severity of the rash. |
| 2 | Dose Interruption | A brief pause in dosing can provide a window for the skin to recover. |
| 3 | Supportive Care | Provide environmental enrichment to reduce stress-induced scratching. Ensure bedding is clean and dry to prevent secondary infections. |
| 4 | Topical Treatments | Consider the use of topical emollients to soothe the skin. In some clinical settings, topical corticosteroids or antibiotics are used, but this should be carefully considered and justified in a preclinical model. |
| 5 | Skin Biopsy | For a more in-depth understanding, skin biopsies can be collected for histological analysis to characterize the inflammatory infiltrate and epidermal changes. |
Problem 2: Significant Weight Loss and Diarrhea
-
Symptom: Animals exhibit severe, watery diarrhea leading to rapid weight loss (e.g., >15% of baseline body weight).
-
Potential Cause: EGFR inhibition in the gastrointestinal tract disrupts the integrity of the mucosal lining and impairs fluid balance.
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Hydration Support | Ensure ad libitum access to water. Provide supplementary hydration sources such as hydrogel packs or subcutaneous fluid administration. |
| 2 | Dose Modification | Reduce the dose or temporarily interrupt treatment to allow for recovery of the gastrointestinal tract. |
| 3 | Dietary Support | Provide a highly palatable and easily digestible diet to encourage food intake. |
| 4 | Anti-diarrheal Agents | The use of anti-diarrheal medications like loperamide (B1203769) can be considered, but potential impacts on the experimental outcomes must be evaluated. |
Quantitative Data
Table 1: Acute Toxicity of Tyrphostin AG17 in C57BL/6 Mice (Oral Administration) [6]
| Dose (mg/kg) | Mortality | Observations |
| 1.75 | No effect | |
| 5.5 | No effect | |
| 17.5 | No effect | |
| 28 | All animals died after 7 days | Increased heart rate, redness of footpads, prostration, lung spasms. |
| 40 | All animals died after 2 days | Hyperventilation, similar physiological signs as 28 mg/kg. |
| 55.5 | All animals died within 15 minutes | Cardiac failure. |
Note: This data is for a related compound and should be used as a guide only. It is crucial to perform a dose-ranging study to determine the maximum tolerated dose (MTD) for this compound in your specific animal model.
Experimental Protocols
The following provides a detailed methodology for a typical in vivo efficacy and toxicity study of an EGFR inhibitor like this compound in a mouse xenograft model.
Protocol: In Vivo Efficacy and Toxicity Assessment of this compound in a Nude Mouse Xenograft Model
-
Animal Model:
-
Species: Athymic Nude Mice (nu/nu)
-
Age: 6-8 weeks
-
Supplier: Charles River Laboratories or equivalent.
-
Acclimatization: Allow a minimum of one week for acclimatization to the housing facility.
-
-
Tumor Cell Implantation:
-
Cell Line: A human cancer cell line known to overexpress EGFR (e.g., A431).
-
Preparation: Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or a mixture with Matrigel.
-
Implantation: Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Group Assignment:
-
Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm^3, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
This compound Formulation and Administration:
-
Formulation: Prepare a stock solution of this compound in a suitable solvent such as DMSO. For in vivo administration, this stock can be further diluted in a vehicle like a mixture of Cremophor EL and saline. The final concentration of DMSO should be kept low (e.g., <5%) to avoid solvent toxicity.
-
Dosing: Based on a prior Maximum Tolerated Dose (MTD) study, select at least two dose levels for the efficacy study.
-
Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection or oral gavage) daily or on a predetermined schedule.
-
-
Data Collection and Monitoring:
-
Tumor Measurements: Measure tumor volume 2-3 times per week.
-
Body Weight: Record the body weight of each animal daily.
-
Clinical Observations: Perform daily checks for signs of toxicity, including skin rash, diarrhea, changes in posture, activity, and grooming.
-
Toxicity Scoring: Use a standardized scoring system for skin rash and diarrhea.
-
Blood Sampling: Collect blood via a suitable method (e.g., saphenous vein) at baseline and at specified time points for CBC and serum chemistry analysis.
-
-
Endpoint and Tissue Collection:
-
The study may be terminated when tumors in the control group reach a predetermined size or after a set duration.
-
Euthanize mice according to approved institutional guidelines.
-
Collect tumors and key organs (e.g., skin, intestine, liver, kidneys) for histological analysis.
-
Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for an in vivo xenograft study.
References
- 1. benchchem.com [benchchem.com]
- 2. Reducing Skin Toxicities from EGFR Inhibitors with Topical BRAF Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. dermnetnz.org [dermnetnz.org]
- 5. Frontiers | Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies [frontiersin.org]
- 6. Tyrphostin AG17 inhibits adipocyte differentiation in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
RG13022 improving bioavailability for in vivo use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RG13022 in in vivo experiments. The focus is on improving bioavailability and addressing common challenges encountered during formulation and administration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a tyrphostin derivative that acts as a tyrosine kinase inhibitor.[1][2] Specifically, it inhibits the autophosphorylation of the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell proliferation, survival, and differentiation.[1][3][4] By blocking the ATP-binding site of the EGFR kinase domain, this compound disrupts downstream signaling pathways like MAPK and PI3K/AKT, which are often hyperactivated in cancer.[4] This inhibitory action suppresses tumor cell growth and survival, making it a compound of interest for cancer research.[3][4]
Q2: What are the common challenges in using this compound for in vivo studies?
A2: Like many small molecule inhibitors, this compound is likely a poorly water-soluble compound. This can lead to several challenges in vivo, including:
-
Low Bioavailability: Poor solubility often results in limited absorption from the gastrointestinal tract after oral administration, leading to low and variable drug exposure.[5][6][7]
-
Formulation Difficulties: Developing a stable and biocompatible formulation that can maintain this compound in solution for administration can be complex.
-
Precipitation upon Administration: The drug may precipitate out of the formulation when it comes into contact with physiological fluids, leading to reduced efficacy and potential local toxicity.
-
Vehicle-Related Toxicity: The solvents and excipients used to dissolve this compound may have their own toxicities, which can confound experimental results.
Q3: What are some recommended formulations for in vivo administration of this compound?
A3: Several formulations have been reported for the in vivo use of this compound, primarily for parenteral routes. These formulations often utilize a combination of solvents and surfactants to enhance solubility. Below are some examples:
| Formulation Component | Protocol 1 | Protocol 2 | Protocol 3 |
| Solvent 1 | 10% DMSO | 10% DMSO | 10% DMSO |
| Solvent 2 | 40% PEG300 | 90% (20% SBE-β-CD in Saline) | 90% Corn Oil |
| Surfactant | 5% Tween-80 | - | - |
| Aqueous Phase | 45% Saline | - | - |
| Achievable Concentration | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL |
| Appearance | Clear solution | Clear solution | Clear solution |
| Data sourced from MedChemExpress.[1] |
It is crucial to select a formulation that is appropriate for the intended route of administration and animal model. For instance, formulations containing DMSO may not be suitable for all applications due to potential toxicity.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: this compound precipitates out of solution during formulation or upon administration.
-
Possible Cause: The solubility of this compound in the chosen vehicle is insufficient, or the formulation is unstable upon dilution in an aqueous environment.
-
Troubleshooting Steps:
-
Optimize Solvent System: Experiment with different co-solvents and their ratios. For example, increasing the percentage of PEG300 or using alternative solubilizers like Solutol HS 15 could improve solubility.
-
Incorporate Surfactants: Surfactants like Tween-80 or Cremophor EL can help to create stable micelles that encapsulate the drug and prevent precipitation.
-
Consider Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be an effective strategy for poorly soluble drugs.[8] These systems form fine emulsions upon gentle agitation in aqueous media, which can enhance drug solubilization and absorption.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation may improve its solubility. However, this must be done carefully to ensure the pH is physiologically compatible.
-
Particle Size Reduction: For oral formulations, reducing the particle size of the drug through techniques like micronization or nanocrystal formation can increase the surface area for dissolution.[5][9]
-
Issue 2: High variability in experimental results between animals.
-
Possible Cause: This could be due to inconsistent drug administration, variable oral bioavailability, or instability of the formulation.
-
Troubleshooting Steps:
-
Refine Administration Technique: Ensure that the administration technique (e.g., oral gavage, intravenous injection) is consistent across all animals. For oral gavage, ensure the formulation is delivered directly to the stomach.
-
Assess Formulation Stability: Confirm that the formulation is stable over the duration of the experiment. Some formulations may be prone to degradation or precipitation over time.
-
Evaluate Different Routes of Administration: If oral bioavailability is highly variable, consider alternative routes such as intraperitoneal or subcutaneous injection, which can provide more consistent drug exposure.
-
Fasting: For oral administration studies, fasting the animals overnight can reduce the variability in gastric emptying and intestinal transit time, leading to more consistent absorption.
-
Issue 3: Observed toxicity or adverse effects in animals not related to the pharmacological effect of this compound.
-
Possible Cause: The vehicle used to formulate this compound may be causing toxicity.
-
Troubleshooting Steps:
-
Conduct Vehicle-Only Control Group: Always include a control group that receives the vehicle alone to distinguish between vehicle-induced toxicity and the pharmacological effects of this compound.
-
Reduce Concentration of Potentially Toxic Excipients: Minimize the use of solvents like DMSO, which can be toxic at higher concentrations.
-
Explore Alternative Vehicles: Investigate more biocompatible formulation strategies, such as lipid-based formulations or aqueous solutions using cyclodextrins.
-
Experimental Protocols
Protocol: Preparation of a DMSO/PEG300/Tween-80/Saline Formulation for this compound
This protocol describes the preparation of a common vehicle system for poorly soluble compounds for in vivo use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to the this compound powder. Vortex or sonicate until the compound is completely dissolved.
-
Add the required volume of PEG300 to the solution and mix thoroughly.
-
Add the required volume of Tween-80 and mix until the solution is homogeneous.
-
Finally, add the required volume of saline to the mixture and vortex to obtain a clear, homogeneous solution.
-
Visually inspect the solution for any precipitation or phase separation before administration.
-
The final formulation should be prepared fresh on the day of the experiment.
Important Considerations:
-
All procedures should be performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
The final concentration of DMSO should be kept as low as possible to minimize potential toxicity.
Visualizations
Caption: Experimental workflow for in vivo studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneonatalsurg.com [jneonatalsurg.com]
- 7. researchgate.net [researchgate.net]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
RG13022 best practices for long-term storage
Technical Support Center: RG13022
Disclaimer: this compound is a fictional compound. The data, protocols, and recommendations presented here are for illustrative purposes only and are based on established best practices for the long-term storage of small molecule research compounds. Always refer to the specific product datasheet for actual storage and handling information.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid (lyophilized) this compound?
For optimal stability, solid this compound should be stored at -20°C or below, protected from light and moisture.[1][2][3] A desiccator or a container with desiccant can help prevent moisture absorption.[4] Always ensure the container is tightly sealed.
Q2: How should I store this compound once it is dissolved in a solvent (e.g., DMSO)?
Stock solutions of this compound should be prepared, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -80°C.[5] For short-term storage (up to one month), -20°C is acceptable.[5] DMSO is highly hygroscopic (readily absorbs moisture), which can lead to compound precipitation and degradation, so using low-moisture DMSO and tightly sealed vials is critical.
Q3: My this compound solution has been at room temperature for 48 hours. Is it still viable?
Extended exposure to room temperature can lead to degradation.[3] While short-term exposure during experimental setup is usually acceptable, 48 hours may compromise the integrity of the compound. We recommend preparing a fresh stock solution or running a quality control check (e.g., HPLC) to assess the purity of the solution before use.
Q4: I noticed the solid this compound has changed color. What should I do?
A change in color is a visual indicator of potential chemical degradation.[6] It is strongly recommended to discard the compound and use a new, properly stored vial to ensure the validity and reproducibility of your experimental results.
Q5: Can I store this compound in a standard (non-explosion-proof) refrigerator?
If this compound is dissolved in a flammable solvent, it must be stored in a refrigerator or freezer specifically designed for flammable materials.[4][6] Storing flammable liquids in a standard domestic refrigerator is a serious safety hazard.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Reduced or inconsistent compound activity in assays | 1. Compound degradation due to improper storage (temperature, light, moisture).2. Multiple freeze-thaw cycles of stock solutions.3. Inaccurate initial concentration due to solvent evaporation. | 1. Verify storage conditions against recommendations (-20°C or -80°C, protected from light).2. Always aliquot stock solutions into single-use volumes.[5]3. Use tightly sealed vials. Prepare fresh solutions and re-test. |
| Precipitate observed in thawed this compound stock solution | 1. Compound has fallen out of solution due to moisture absorption in the solvent (e.g., DMSO).2. The concentration is too high for the solvent at low temperatures.3. Freeze-thaw cycles have reduced solubility. | 1. Gently warm the vial and vortex to try and redissolve the compound. If it does not redissolve, the solution may be compromised.2. Prepare a new stock solution at a slightly lower concentration.3. Discard the solution and prepare a fresh stock from solid material. |
| Difficulty dissolving solid this compound | 1. The compound may have degraded or oxidized, altering its solubility.2. The incorrect solvent is being used. | 1. Refer to the product datasheet for the recommended solvent.2. If the correct solvent is being used and solubility issues persist, the compound may be compromised. Use a new vial. |
Data Presentation: this compound Stability Studies
The stability of solid this compound was assessed over 24 months under various storage conditions. Purity was measured by HPLC at specified time points.
Table 1: Long-Term Stability of Solid this compound
| Storage Condition | Time = 0 Months | Time = 6 Months | Time = 12 Months | Time = 24 Months |
| -80°C (in desiccator) | 99.8% | 99.7% | 99.8% | 99.6% |
| -20°C (in desiccator) | 99.8% | 99.6% | 99.5% | 99.1% |
| 4°C (in desiccator) | 99.8% | 98.1% | 96.5% | 92.3% |
| 25°C (Room Temp, protected from light) | 99.8% | 95.2% | 90.1% | 78.4% |
| 25°C (Room Temp, exposed to light) | 99.8% | 91.0% | 82.3% | 65.7% |
Experimental Protocols
Protocol: Accelerated Stability Study for this compound
This protocol is designed to predict the long-term stability of this compound by subjecting it to stress conditions.[7][8]
1. Materials:
-
This compound (minimum of 3 different batches)
-
HPLC-grade solvents
-
Climate-controlled stability chambers
-
Amber glass vials with Teflon-lined caps
-
HPLC system with a validated stability-indicating method
2. Procedure:
-
Initial Analysis (T=0): For each batch, perform initial analysis including visual appearance, purity by HPLC, and moisture content.
-
Sample Preparation: Accurately weigh and place this compound samples into amber glass vials. Loosely cap some vials for humidity testing and tightly cap others.
-
Storage Conditions: Place the vials into stability chambers set to the following conditions:
-
Testing Schedule: Pull samples from each condition at specified time points. For an accelerated study, a typical schedule is 0, 1, 3, and 6 months.[9]
-
Sample Analysis: At each time point, analyze the samples for:
-
Visual Appearance: Note any changes in color or physical state.[6]
-
Purity: Use the validated HPLC method to determine the purity and identify any degradation products.
-
Moisture Content: Use Karl Fischer titration.
-
-
Data Evaluation: Compare the results to the initial (T=0) analysis. A "significant change" (e.g., >5% degradation) helps to establish the recommended storage conditions and predict the shelf life.
Visualizations
References
- 1. maxedoutcompounds.com [maxedoutcompounds.com]
- 2. globalchemsdepot.com [globalchemsdepot.com]
- 3. dispendix.com [dispendix.com]
- 4. apolloscientific.co.uk [apolloscientific.co.uk]
- 5. captivatebio.com [captivatebio.com]
- 6. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 8. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
Validation & Comparative
RG13022 in the Landscape of EGFR Inhibitors: A Comparative Guide
In the realm of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. A multitude of inhibitors have been developed to counteract the oncogenic signaling driven by aberrant EGFR activity. This guide provides a comparative analysis of RG13022, a tyrosine kinase inhibitor, with other prominent EGFR inhibitors, supported by experimental data. Our focus is to offer an objective resource for researchers, scientists, and professionals in drug development to navigate the nuances of these therapeutic agents.
Mechanism of Action: Targeting the EGFR Signaling Cascade
The EGFR signaling pathway is a complex network that, upon activation by ligands such as EGF, triggers a cascade of intracellular events culminating in cell proliferation, survival, and differentiation.[1][2] EGFR inhibitors primarily function by blocking the ATP-binding site of the intracellular tyrosine kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways like the RAS-RAF-MAPK, PI3K/AKT, and JAK/STAT pathways.[1][2]
This compound acts as a tyrosine kinase inhibitor, specifically targeting the autophosphorylation of the EGF receptor.[3][4] This inhibition of a critical activation step effectively curtails the downstream signaling responsible for cancer cell proliferation.[3] Other small molecule EGFR inhibitors, such as gefitinib (B1684475), erlotinib (B232), and osimertinib, also compete with ATP to bind to the catalytic domain of the kinase.[1][] In contrast, monoclonal antibodies like cetuximab and panitumumab bind to the extracellular domain of EGFR, preventing ligand binding and receptor activation.[1][2]
Figure 1: Simplified EGFR Signaling Pathway and Inhibition by TKIs.
Comparative Efficacy: In Vitro and In Vivo Data
The efficacy of EGFR inhibitors can be assessed through various metrics, including the half-maximal inhibitory concentration (IC50) in biochemical and cell-based assays, and their impact on tumor growth in preclinical models.
Biochemical and Cellular Inhibition
The following table summarizes the available IC50 data for this compound and provides a comparison with other well-established EGFR inhibitors. It is important to note that these values are derived from different studies and direct, head-to-head comparisons may not be available.
| Inhibitor | Target/Assay | IC50 | Cell Line | Reference |
| This compound | EGFR Autophosphorylation (cell-free) | 4 µM | - | [3][4] |
| This compound | EGFR Autophosphorylation | 5 µM | HER 14 | [4] |
| This compound | Colony Formation | 1 µM | HER 14 | [3][4] |
| This compound | DNA Synthesis | 3 µM | HER 14 | [3][4] |
| This compound | Colony Formation | 7 µM | MH-85 | [4] |
| This compound | DNA Synthesis | 1.5 µM | MH-85 | [4] |
| Gefitinib | EGFR Tyrosine Kinase | Varies | Various | [2][6] |
| Erlotinib | EGFR Tyrosine Kinase | Varies | Various | [7][8] |
| Osimertinib | EGFR (T790M mutant) | Varies | Various | [][9] |
This compound demonstrates inhibition of EGFR autophosphorylation in the low micromolar range.[3][4] Its efficacy extends to cellular processes, as evidenced by the inhibition of colony formation and DNA synthesis in EGF-stimulated cancer cells.[3][4]
In Vivo Antitumor Activity
Preclinical studies in animal models provide crucial insights into the potential therapeutic efficacy of an inhibitor. This compound has been shown to suppress tumor growth in nude mice and increase their lifespan.[3] Specifically, administration of this compound at a dose of 400 μ g/mouse/day significantly inhibited the growth of MH-85 tumors.[4] This suppression of tumor growth also led to reduced cachexia and hypercalcemia in the tumor-bearing animals.[4]
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are outlined below.
EGFR Autophosphorylation Assay (Cell-Free)
This assay quantifies the ability of a compound to inhibit the kinase activity of the EGFR in a purified system.
Figure 2: Workflow for EGFR Autophosphorylation Assay.
Methodology:
-
Immunoprecipitation: EGFR is immunoprecipitated from cell lysates using a specific anti-EGFR antibody.
-
Inhibitor Incubation: The immunoprecipitated EGFR is incubated with varying concentrations of the test inhibitor (e.g., this compound).
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
SDS-PAGE and Autoradiography: The reaction is stopped, and the proteins are separated by SDS-PAGE. The gel is then exposed to X-ray film to visualize the phosphorylated EGFR.
-
Quantification: The intensity of the bands corresponding to phosphorylated EGFR is quantified to determine the IC50 value of the inhibitor.
Cell Proliferation and Colony Formation Assays
These assays assess the cytostatic or cytotoxic effects of the inhibitor on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HER 14, MH-85) are seeded in multi-well plates or dishes.[4]
-
Treatment: After an overnight incubation, the cells are treated with various concentrations of the EGFR inhibitor in the presence of a growth stimulus like EGF.[4]
-
Incubation: The cells are incubated for a period of several days to allow for proliferation and colony formation.[4]
-
Staining and Counting: For colony formation assays, the cells are fixed and stained (e.g., with crystal violet or hematoxylin), and the number of colonies containing a certain number of cells (e.g., >20) is counted.[4] For proliferation assays, cell viability can be measured using reagents like MTT or by direct cell counting.
-
Data Analysis: The results are used to calculate the IC50 value for the inhibition of cell growth or colony formation.
DNA Synthesis Assay
This assay measures the rate of DNA replication as an indicator of cell proliferation.
Methodology:
-
Cell Culture and Treatment: Cells are cultured and treated with the inhibitor and growth factor as described for the proliferation assay.
-
Radiolabeling: A radiolabeled nucleoside, typically [³H]thymidine, is added to the culture medium for a defined period.
-
Harvesting and Scintillation Counting: The cells are harvested, and the amount of incorporated radiolabel into the DNA is measured using a scintillation counter.
-
Calculation: The level of radioactivity is proportional to the rate of DNA synthesis, and the IC50 for its inhibition can be determined.
Conclusion
This compound is a tyrosine kinase inhibitor that effectively targets EGFR autophosphorylation and subsequently inhibits cancer cell proliferation and tumor growth in preclinical models. While direct comparative clinical data against newer generation EGFR inhibitors is not available, the provided in vitro and in vivo data position this compound as a valuable research tool for studying EGFR-driven malignancies. This guide offers a structured overview to aid researchers in understanding the characteristics of this compound in the broader context of EGFR-targeted therapies. Further head-to-head studies would be beneficial to delineate its precise comparative efficacy against clinically approved EGFR inhibitors.
References
- 1. ClinPGx [clinpgx.org]
- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical utility of erlotinib for the treatment of non-small-cell lung cancer in Japanese patients: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of RG13022 and Gefitinib in Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the tyrosine kinase inhibitors RG13022 and gefitinib (B1684475), focusing on their performance against lung cancer cells based on available experimental data.
Introduction
Gefitinib is a well-established epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with activating EGFR mutations. This compound, also a tyrosine kinase inhibitor, has been identified as an inhibitor of EGFR autophosphorylation. This guide synthesizes the current scientific literature to compare their mechanisms of action, effects on cell viability and apoptosis, and their impact on key signaling pathways in lung cancer cells.
Mechanism of Action
Both this compound and gefitinib target the EGFR signaling pathway, a critical driver in many lung cancers.
This compound , identified as a tyrphostin, acts as a tyrosine kinase inhibitor. It has been shown to inhibit the autophosphorylation of the EGF receptor.[1] While its broad effects on downstream signaling in lung cancer cells are not extensively detailed in the available literature, its action as an EGFR inhibitor suggests it would interfere with pathways such as PI3K/Akt and MAPK/ERK.
Gefitinib is a selective inhibitor of the EGFR tyrosine kinase.[2][3] It competitively blocks the ATP binding site on the EGFR, thereby inhibiting receptor autophosphorylation and downstream signaling. This leads to the inhibition of cell proliferation and induction of apoptosis.[2][3] In EGFR-mutated NSCLC, gefitinib can effectively shut down the PI3K/Akt and Ras/Raf/MEK/ERK pathways.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and points of inhibition.
Comparative Efficacy in Lung Cancer Cells
Cell Viability
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cell Type | IC50 | Reference |
| This compound | H-345 | Small Cell Lung Cancer | 7 µM | |
| H-69 | Small Cell Lung Cancer | 7 µM | ||
| HN5 | Head and Neck Squamous Cell Carcinoma | 11 µM (DNA synthesis) | ||
| Gefitinib | H3255 | NSCLC (Adenocarcinoma, EGFR L858R) | 40 nM | |
| PC-9 | NSCLC (Adenocarcinoma, EGFR del E746-A750) | 77.26 nM | ||
| 11-18 | NSCLC (Adenocarcinoma, EGFR mutant) | 0.39 µM | ||
| H1666 | NSCLC (Bronchioloalveolar Carcinoma, EGFR WT) | 2.0 µM | ||
| A549 | NSCLC (Adenocarcinoma, EGFR WT) | 5 µM | ||
| NCI-H1299 | NSCLC (Large Cell Carcinoma, p53-null) | 40 µM |
Note: The available data for this compound is primarily in Small Cell Lung Cancer (SCLC) and a head and neck cancer cell line, which limits direct comparison with gefitinib data predominantly from Non-Small Cell Lung Cancer (NSCLC) cell lines.
Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells.
This compound: Quantitative data on the percentage of apoptosis induced by this compound in lung cancer cells is not readily available in the reviewed literature. However, related tyrphostins have been shown to induce apoptosis in other cancer cell types. For instance, Tyrphostin A9 has been demonstrated to increase caspase 3 activity and induce apoptosis in colorectal cancer cells.
Gefitinib: Gefitinib has been shown to induce apoptosis in a variety of lung cancer cell lines, with the effect being particularly pronounced in those with activating EGFR mutations.
| Cell Line | Treatment | Apoptotic Cells (%) | Reference |
| H3255 | 1 µM Gefitinib (72h) | 24.73 ± 1.85% | |
| A549 | 20 µM Gefitinib | Increased apoptosis vs. control | |
| A549 | 500 nmol/l Gefitinib | ~60% | |
| H1975 | Gefitinib + YYJDD | 54.11 ± 7.32% |
Impact on Downstream Signaling Pathways
The inhibition of EGFR by this compound and gefitinib is expected to impact downstream signaling pathways that are crucial for cancer cell proliferation and survival.
This compound: While specific western blot analyses of this compound's effects on the PI3K/Akt and MAPK/ERK pathways in lung cancer cells are not available, its known function as an EGFR inhibitor strongly suggests it would lead to a reduction in the phosphorylation of key proteins in these cascades.
Gefitinib: The effect of gefitinib on these pathways is well-documented.
-
PI3K/Akt Pathway: Gefitinib treatment leads to the downregulation of PI3K, Akt, and mTOR protein expression and phosphorylation in sensitive lung cancer cells like A549.
-
MAPK/ERK Pathway: Gefitinib has been shown to inhibit the phosphorylation of ERK1/2 in EGFR-dependent cell lines. However, in some resistant cell lines, ERK and Akt phosphorylation can be enhanced.
Experimental Workflow for Western Blot Analysis
Caption: A typical workflow for analyzing signaling pathways via Western Blot.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of the test compound (this compound or gefitinib) and a vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of SDS-HCl solution or DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Mix each sample and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
Gefitinib is a potent inhibitor of EGFR, demonstrating significant efficacy in reducing cell viability and inducing apoptosis in lung cancer cell lines, particularly those with activating EGFR mutations. Its effects on downstream PI3K/Akt and MAPK/ERK signaling pathways are well-characterized.
This compound also functions as an EGFR tyrosine kinase inhibitor. However, the available data is limited, especially in the context of NSCLC. While it shows growth inhibitory effects in SCLC cell lines, a direct and comprehensive comparison with gefitinib in NSCLC is hampered by the lack of specific data on its IC50 values, apoptosis-inducing capabilities, and detailed impact on signaling pathways in relevant NSCLC models. Further research is required to fully elucidate the potential of this compound as a therapeutic agent for lung cancer and to accurately position it relative to established treatments like gefitinib.
References
A Comparative Guide: RG13022 versus Erlotinib in Potency and Selectivity
In the landscape of targeted cancer therapies, inhibitors of the Epidermal Growth Factor Receptor (EGFR) have emerged as a cornerstone for treating various malignancies. This guide provides a detailed comparison of two such inhibitors, RG13022 and erlotinib (B232), focusing on their potency and selectivity. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on available experimental data.
Overview and Mechanism of Action
Both this compound and erlotinib are small molecule tyrosine kinase inhibitors (TKIs) that target the EGFR signaling pathway. EGFR is a transmembrane receptor that, upon activation by ligands such as epidermal growth factor (EGF), undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[1] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.
Erlotinib , a well-established EGFR inhibitor, reversibly competes with adenosine (B11128) triphosphate (ATP) at the active site of the EGFR tyrosine kinase, thereby preventing autophosphorylation and subsequent downstream signaling.[2][3] It is approved for the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[1][4]
This compound , also known as Tyrphostin AG 1478, is another potent inhibitor of the EGFR tyrosine kinase.[5][6] It functions similarly to erlotinib by blocking the ATP-binding site and inhibiting receptor autophosphorylation.
Below is a diagram illustrating the EGFR signaling pathway and the points of inhibition by this compound and erlotinib.
Potency Comparison
The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | EGFR Autophosphorylation | Immunoprecipitation | 4 µM | [5][6] |
| Erlotinib | Wild-Type EGFR | Cell-free kinase assay | 2 nM | [7] |
| Wild-Type EGFR | Cell-based assay (A431) | 0.42 µM | [7] | |
| EGFR (L858R mutant) | Cell-free kinase assay | ~20 nM | ||
| EGFR (Exon 19 deletion) | Cell-free kinase assay | <20 nM | ||
| EGFR (T790M mutant) | Cell-free kinase assay | >1000 nM | ||
| HER2 | Cell-based assay (SKBR3) | 1.89 µM | [7] |
Data Interpretation:
Based on the available data, erlotinib demonstrates significantly higher potency against wild-type EGFR in cell-free assays (IC50 = 2 nM) compared to this compound's inhibition of EGFR autophosphorylation (IC50 = 4 µM). It is important to note that the assay conditions and methodologies differ, which can influence the absolute IC50 values. Erlotinib also shows high potency against common activating mutations in EGFR, such as L858R and exon 19 deletions, but is less effective against the T790M resistance mutation.
Selectivity Profile
Selectivity is a critical attribute of a kinase inhibitor, as off-target effects can lead to toxicity and undesirable side effects. A comprehensive assessment of selectivity is often performed by screening the inhibitor against a large panel of kinases, a process known as kinome scanning.
Erlotinib:
A KINOMEscan™ was performed for erlotinib, revealing its binding affinities (Kd values) across a panel of 442 kinases. The results indicate that erlotinib is highly selective for EGFR. However, it also exhibits off-target activity against other kinases, including Janus kinase 2 (JAK2) and Serine/Threonine Kinase 10 (STK10).[3][4] The inhibition of these off-targets may contribute to some of the observed side effects of erlotinib treatment.
This compound:
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and comparison of results. Below are representative protocols for the key assays used to characterize these inhibitors.
In Vitro EGFR Kinase Inhibition Assay (for Erlotinib)
This protocol outlines a common method for determining the IC50 value of an inhibitor against EGFR using a biochemical assay.
References
A Comparative Analysis of RG13022 and Tyrphostin A9 for Researchers
This guide provides a detailed, objective comparison of the tyrosine kinase inhibitors RG13022 and Tyrphostin A9, intended for researchers, scientists, and drug development professionals. The information presented is collated from publicly available experimental data to facilitate informed decisions in research and development.
At a Glance: Key Differences
| Feature | This compound | Tyrphostin A9 |
| Primary Target | Epidermal Growth Factor Receptor (EGFR) | Platelet-Derived Growth Factor Receptor (PDGFR) |
| Additional Targets | - | Proline-rich tyrosine kinase-2 (PYK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), induces mitochondrial fission |
| Primary Mechanism | Inhibition of EGFR autophosphorylation | Inhibition of PDGFR, induction of Drp1-dependent mitochondrial fission and apoptosis |
| Reported IC50 | ~4 µM (EGFR autophosphorylation, cell-free)[1][2] | ~500 nM (PDGF receptor)[3] |
| Cellular Effects | Suppresses EGF-stimulated cell proliferation, colony formation, and DNA synthesis[1][2] | Induces apoptosis, perturbs Golgi complex, inhibits cell proliferation, neuroprotective effects, anti-viral activity[4][5][6][7] |
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and Tyrphostin A9. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
Table 1: Inhibitory Concentrations (IC50/EC50)
| Compound | Target/Process | Cell Line/System | IC50/EC50 Value | Reference |
| This compound | EGFR Autophosphorylation | Cell-free immunoprecipitates | 4 µM | [1][2] |
| EGFR Autophosphorylation | HER 14 cells | 5 µM | [2] | |
| Colony Formation (EGF-stimulated) | HER 14 cells | 1 µM | [1][2] | |
| DNA Synthesis (EGF-stimulated) | HER 14 cells | 3 µM | [1][2] | |
| Colony Formation (EGF-stimulated) | MH-85 cells | 7 µM | [2] | |
| DNA Synthesis (EGF-stimulated) | MH-85 cells | 1.5 µM | [2] | |
| DNA Synthesis | HN5 cells | 11 µM | [8] | |
| Tyrphostin A9 | PDGF Receptor | - | 500 nM | [3] |
| EGFR Kinase Activity | - | 48.5 nM | [9] | |
| VEGFR-2 Kinase Activity | - | 28.2 nM | [9] | |
| Chikungunya Virus Replication | Vero cells | 0.36 µM (EC50) | [7] |
Table 2: In Vivo Efficacy
| Compound | Animal Model | Dosing | Key Outcomes | Reference |
| This compound | Nude mice with MH-85 tumors | 400 µ g/mouse/day | Significantly inhibited tumor growth, prolonged lifespan | [2] |
| Nude mice with HN5 tumors | 20 mg/kg (i.p.) | No significant influence on tumor growth (rapid elimination) | [8][10] | |
| Tyrphostin A9 | Intracranial C6 glioma model | - | Dramatically reduced glioma growth, augmented animal survival | [11] |
| Experimental Autoimmune Encephalomyelitis (EAE) model | Oral administration | Ameliorated clinical symptoms, induced axonal protection | [6] |
Signaling Pathways and Mechanisms of Action
This compound and Tyrphostin A9, while both classified as tyrphostins, exert their effects through distinct primary signaling pathways.
This compound is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[12][13] It competitively binds to the ATP-binding site of the EGFR kinase domain, which blocks the receptor's autophosphorylation and subsequent activation of downstream signaling cascades critical for cell proliferation and survival, such as the MAPK and PI3K/AKT pathways.[12]
Caption: this compound inhibits EGFR autophosphorylation.
Tyrphostin A9 was initially identified as a Platelet-Derived Growth Factor Receptor (PDGFR) inhibitor.[3] However, subsequent research has revealed a more complex mechanism of action. It is a potent inducer of mitochondrial fission through a Drp1-dependent pathway, leading to a decrease in cellular ATP levels, collapse of the mitochondrial membrane potential, and ultimately, apoptotic cell death.[4] Furthermore, studies have shown that Tyrphostin A9 can inhibit other receptor tyrosine kinases, including EGFR and VEGFR-2, and can also attenuate glioblastoma growth by suppressing the PYK2/EGFR-ERK signaling pathway.[9][11] Interestingly, it can also induce ERK activation in neuronal cells in a PDGFR-independent manner, contributing to its neuroprotective effects.[6]
Caption: Tyrphostin A9 induces Drp1-mediated mitochondrial fission.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols used in the characterization of this compound and Tyrphostin A9.
This compound: Colony Formation Assay
This protocol is based on methodologies described for HER 14 and MH-85 cells.[2]
Caption: Workflow for this compound colony formation assay.
-
Cell Plating: HER 14 cells are plated at 200 cells per 10-cm dish in DMEM, while MH-85 cells are plated at 100 cells per well in a 24-well plate in alpha MEM. Both media are supplemented with 10% FCS.[2]
-
Overnight Culture: The plated cells are cultured overnight to allow for attachment.[2]
-
Medium Switch and Treatment: The culture medium is replaced with a low-serum medium (DMEM with 0.5% PCS for HER 14, alpha MEM with 0.2% PCS for MH-85) containing 50 ng/mL EGF. Various concentrations of this compound are added to the treatment groups.[2]
-
Incubation: The cells are cultured for 10 days.[2]
-
Fixation and Staining: At the end of the incubation period, the cells are fixed with 4% (v/v) formaldehyde and stained with hematoxylin.[2]
-
Colony Counting: The number of colonies containing more than 20 cells in each well or dish is counted using a microscope.[2]
Tyrphostin A9: Western Blotting for Protein Expression
This protocol is a general representation based on the study of Tyrphostin A9's effect on α-Synuclein protein expression.[14]
-
Cell Treatment: Dopaminergic (mDA) neurons are treated with specified concentrations of Tyrphostin A9 (e.g., 0.3 or 2.5 µM) for 72 hours.[14]
-
Cell Lysis: After treatment, the cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in the lysates is determined using a standard protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding, followed by incubation with primary antibodies against the proteins of interest (e.g., anti-α-Synuclein, anti-p-AMPK, anti-p62, anti-LC3B, and a loading control like β-actin).[14] Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative protein expression levels.
Summary and Conclusion
This compound and Tyrphostin A9 are both valuable research tools with distinct inhibitory profiles. This compound acts as a relatively specific inhibitor of EGFR, making it a suitable tool for studying EGF-mediated signaling and its role in cancer. Its in vivo application, however, may be limited by rapid elimination.[8][10]
Tyrphostin A9, on the other hand, exhibits a more pleiotropic activity. While initially characterized as a PDGFR inhibitor, it has demonstrated effects on mitochondrial dynamics, apoptosis, and other key signaling kinases like EGFR and VEGFR-2.[3][4][9] This broader range of action, coupled with its neuroprotective and anti-viral properties, makes Tyrphostin A9 a versatile compound for investigating various cellular processes beyond receptor tyrosine kinase inhibition.[6][7]
The choice between this compound and Tyrphostin A9 will ultimately depend on the specific research question and the biological system under investigation. For studies focused specifically on the EGFR signaling pathway, this compound offers greater selectivity. For broader investigations into cell death mechanisms, mitochondrial biology, or for exploring compounds with multi-target potential, Tyrphostin A9 presents a compelling alternative. Researchers should carefully consider the differing mechanisms of action and target profiles of these two compounds when designing experiments and interpreting results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A receptor tyrosine kinase inhibitor, Tyrphostin A9 induces cancer cell death through Drp1 dependent mitochondria fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrphostin A9 and wortmannin perturb the Golgi complex and block proliferation of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrphostin A9 protects axons in experimental autoimmune encephalomyelitis through activation of ERKs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of tyrphostin AG879 and A9 inhibiting replication of chikungunya virus by screening of a kinase inhibitor library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo pharmacology and anti-tumour evaluation of the tyrphostin tyrosine kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In vivo pharmacology and anti-tumour evaluation of the tyrphostin tyrosine kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tyrphostin A9 attenuates glioblastoma growth by suppressing PYK2/EGFR-ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. chemimpex.com [chemimpex.com]
- 14. researchgate.net [researchgate.net]
Validating RG13022 Efficacy: A Comparative Guide with Genetic Knockdowns
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibitor RG13022 with genetic knockdown of its target, the Epidermal Growth Factor Receptor (EGFR). By presenting supporting experimental data and detailed methodologies, this document aims to validate the on-target efficacy of this compound and offer a framework for its evaluation against alternative EGFR-targeting strategies.
Data Presentation: this compound vs. EGFR Knockdown
The following table summarizes the expected quantitative outcomes of treating cancer cells with this compound compared to the effects of EGFR knockdown via siRNA. The data for this compound is collated from publicly available resources, while the EGFR knockdown data represents typical results observed in the scientific literature.
| Parameter | This compound | EGFR Knockdown (siRNA) | Alternative EGFR Inhibitors |
| Target | EGFR Tyrosine Kinase | EGFR mRNA | EGFR Tyrosine Kinase |
| IC50 (EGFR Autophosphorylation) | ~4 µM[1][2] | Not Applicable | Varies (e.g., Gefitinib: ~0.03-0.1 µM, Erlotinib: ~0.002-0.02 µM) |
| Inhibition of Cell Proliferation (IC50) | 1-7 µM (cell line dependent)[2] | Significant reduction in cell viability (typically >70%) | Varies (e.g., Afatinib: ~0.001-0.1 µM, Osimertinib: ~0.01-0.1 µM) |
| Reduction in Downstream Signaling (p-ERK, p-AKT) | Dose-dependent decrease | Significant decrease | Dose-dependent decrease |
| Specificity | Primarily targets EGFR, may have off-target effects at higher concentrations. | Highly specific to EGFR | Varying specificity for EGFR and other HER family members. |
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are provided below.
Cell Culture and Treatment
-
Cell Lines: A431 (high EGFR expression), MCF-7 (low EGFR expression), or other cancer cell lines relevant to the user's research.
-
Culture Conditions: Cells are maintained in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: this compound is dissolved in DMSO to create a stock solution. Cells are treated with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) for 24, 48, or 72 hours. A vehicle control (DMSO) is run in parallel.
EGFR Knockdown using siRNA
-
siRNA: Pre-designed and validated siRNA targeting human EGFR and a non-targeting scramble siRNA (control) are used.
-
Transfection: Cells are seeded in 6-well plates and grown to 50-60% confluency. Transfection is performed using a lipid-based transfection reagent according to the manufacturer's protocol. Briefly, siRNA and the transfection reagent are separately diluted in serum-free media, then combined and incubated to allow complex formation. The mixture is then added to the cells.
-
Validation of Knockdown: After 48-72 hours of transfection, EGFR protein levels are assessed by Western blotting to confirm successful knockdown.
Cell Viability Assay (MTT Assay)
-
Procedure: Cells are seeded in 96-well plates and treated with this compound or transfected with siRNA as described above. Following the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated or scramble siRNA-transfected cells). The IC50 value for this compound is calculated from the dose-response curve.
Western Blotting
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against EGFR, phospho-EGFR (Tyr1068), AKT, phospho-AKT (Ser473), ERK1/2, and phospho-ERK1/2 (Thr202/Tyr204). A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify protein levels.
Visualizations
EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling pathway and points of inhibition by this compound and siRNA.
Experimental Workflow for Validation
Caption: Experimental workflow for validating this compound efficacy against EGFR knockdown.
Logical Comparison of Inhibition Methods
Caption: Logical relationship between pharmacological and genetic inhibition of EGFR.
References
RG13022: A Comparative Analysis of Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the tyrosine kinase inhibitor RG13022, focusing on its cross-reactivity with other kinases. This compound is recognized as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1][2] Understanding the selectivity of kinase inhibitors is crucial for both elucidating their biological effects and for therapeutic development, as off-target activities can lead to unforeseen physiological consequences. This document summarizes available data on related compounds to infer the potential cross-reactivity of this compound, details relevant experimental methodologies, and visualizes the targeted signaling pathway.
Data Presentation: Kinase Selectivity Profile
Table 1: Inhibitory Activity of Tyrphostin AG 18 (Parent Compound) [3]
| Target | IC50 | Ki | Assay Type |
| EGFR | 35 µM | 11 µM | Cell-based |
| PDGFR | 25 µM | - | Not Specified |
Table 2: Inhibitory Activity of Tyrphostin AG 18 Degradation Product (P3 Dimer) [3]
| Target | Ki | Assay Type |
| Src | 6 µM | In vitro kinase assay |
| Csk | 35 - 300 µM | In vitro kinase assay |
| EGF-receptor | 35 - 300 µM | In vitro kinase assay |
| FGF-receptor | 35 - 300 µM | In vitro kinase assay |
| PK-A | > 300 µM | In vitro kinase assay |
| PK-C | > 300 µM | In vitro kinase assay |
Note on Compound Stability: Tyrphostins, including AG 18, can be unstable in solution and may degrade into products with different inhibitory profiles.[3] This is a critical consideration in the design and interpretation of experimental results.
Mandatory Visualization
Below are diagrams illustrating the targeted signaling pathway and a typical experimental workflow for assessing kinase inhibitor selectivity.
Experimental Protocols
The following is a generalized protocol for an in vitro kinase inhibition assay to determine the selectivity of a compound like this compound against a panel of kinases. This protocol is based on a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of protein kinases.
Materials:
-
Recombinant protein kinases (e.g., EGFR, PDGFR, Src, etc.)
-
Specific peptide substrates for each kinase
-
This compound stock solution (in 100% DMSO)
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Luminometer plate reader
Procedure:
-
Compound Preparation:
-
Prepare a series of dilutions of the this compound stock solution in DMSO.
-
Further dilute the compound in the kinase reaction buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%).
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 1 µL) of each this compound dilution to the wells of a 384-well plate.
-
Include control wells containing only DMSO (for 100% kinase activity) and wells with no enzyme (for background measurement).
-
-
Kinase Reaction:
-
Prepare a solution of the specific recombinant kinase in the kinase assay buffer at an optimal concentration.
-
Add the kinase solution to each well (except the "no enzyme" control).
-
Allow the plate to incubate at room temperature for a defined period (e.g., 15-30 minutes) to permit the inhibitor to bind to the kinase.
-
Prepare a solution containing the corresponding peptide substrate and ATP in the kinase assay buffer. The ATP concentration should ideally be close to the Km value for each respective kinase.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at 30°C for a specified duration (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
-
Signal Detection:
-
Equilibrate the ATP detection reagent to room temperature.
-
Add the detection reagent to each well as per the manufacturer's instructions. This will stop the kinase reaction and generate a luminescent signal that is inversely proportional to the amount of ATP consumed.
-
Incubate the plate at room temperature for approximately 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (from the "no enzyme" control) from all other readings.
-
Normalize the data by setting the "no inhibitor" (DMSO only) control as 100% kinase activity.
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
Determine the IC50 value for each kinase by fitting the data to a sigmoidal dose-response curve using appropriate software. The IC50 is the concentration of the inhibitor that results in a 50% reduction in kinase activity.
-
The selectivity profile is established by comparing the IC50 values of this compound across the different kinases in the panel.
References
Benchmarking RG13022 Against Next-Generation EGFR Tyrosine Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of RG13022 with next-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). The information is intended to assist researchers and drug development professionals in evaluating these compounds for further investigation.
Introduction to EGFR Tyrosine Kinase Inhibitors
Tyrosine kinase inhibitors are a class of targeted therapy that block the action of tyrosine kinase enzymes, which are essential for many cellular processes, including cell growth and division. The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is often mutated or overexpressed in various cancers, leading to uncontrolled cell proliferation.
This compound is a tyrosine kinase inhibitor that has been shown to inhibit the autophosphorylation of the EGF receptor.[1][2] Next-generation EGFR TKIs, such as afatinib, dacomitinib, and osimertinib, have been developed to overcome resistance mechanisms that emerge against earlier generations of these drugs and to offer improved efficacy and safety profiles. This guide focuses on a preclinical comparison of this compound with these advanced inhibitors.
EGFR Signaling Pathway and TKI Inhibition
The diagram below illustrates the EGFR signaling pathway and the points of inhibition by TKIs. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways like RAS-RAF-MEK-ERK and PI3K-AKT, which promote cell proliferation and survival. EGFR TKIs competitively bind to the ATP-binding pocket of the kinase domain, preventing this autophosphorylation and blocking downstream signaling.
Experimental Methodologies
The following are detailed protocols for key experiments commonly used to evaluate the efficacy of EGFR TKIs.
In Vitro Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the EGFR kinase.
Protocol:
-
Reagents: Recombinant human EGFR kinase domain, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound (this compound or next-generation TKI).
-
Procedure: The kinase reaction is initiated by adding ATP to a mixture of the EGFR enzyme, substrate, and varying concentrations of the test compound in a kinase buffer.
-
Detection: After incubation, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP), fluorescence-based assays, or enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody.
-
Data Analysis: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Proliferation/Viability Assay (MTT/MTS Assay)
This assay determines the effect of the TKI on the proliferation and viability of cancer cell lines that are dependent on EGFR signaling.
Protocol:
-
Cell Culture: Cancer cell lines with known EGFR mutations (e.g., PC-9 with exon 19 deletion, H1975 with L858R and T790M mutations) are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test TKI for a specified period (e.g., 72 hours).
-
MTT/MTS Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
Incubation and Measurement: Viable cells with active mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan (B1609692) product. The absorbance of the formazan is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Western Blot Analysis of EGFR Phosphorylation
This technique is used to assess the inhibition of EGFR autophosphorylation and the phosphorylation of downstream signaling proteins within cells.
Protocol:
-
Cell Treatment and Lysis: Cells are treated with the TKI for a defined period and then lysed to extract cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR. Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate and visualized on an imaging system.
-
Data Analysis: The intensity of the p-EGFR band is normalized to the total EGFR band to determine the extent of inhibition.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound and selected next-generation EGFR TKIs from various preclinical studies. It is important to note that these values were not determined in a head-to-head study and experimental conditions may have varied.
| Compound | Target/Assay | Cell Line | IC50 Value (µM) |
| This compound | EGFR Autophosphorylation | In vitro | 4[1][2] |
| Colony Formation | HER 14 | 1[1] | |
| DNA Synthesis | HER 14 | 3[1] | |
| Afatinib | EGFR (Exon 19 deletion) | PC-9 | 0.001 |
| EGFR (L858R) | NCI-H1975 | 0.01 | |
| Dacomitinib | EGFR (Exon 19 deletion) | HCC827 | 0.006 |
| EGFR (L858R/T790M) | NCI-H1975 | 0.012 | |
| Osimertinib | EGFR (Exon 19 deletion) | PC-9 | 0.015 |
| EGFR (L858R/T790M) | NCI-H1975 | 0.001 |
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating an EGFR TKI in a preclinical setting.
Summary and Conclusion
This guide provides a comparative overview of this compound and next-generation EGFR TKIs based on available preclinical data.
-
This compound demonstrates inhibitory activity against EGFR autophosphorylation and cancer cell proliferation in the micromolar range.[1][2]
-
Next-generation EGFR TKIs , such as afatinib, dacomitinib, and osimertinib, exhibit significantly greater potency, with IC50 values in the nanomolar range against various EGFR-mutant cell lines. A key advantage of these inhibitors is their efficacy against cell lines harboring mutations that confer resistance to earlier-generation TKIs, such as the T790M mutation. Osimertinib, a third-generation TKI, is particularly effective against the T790M resistance mutation.[3]
While direct comparative studies are lacking, the presented data suggests that next-generation TKIs offer a substantial potency advantage and a broader spectrum of activity against clinically relevant EGFR mutations compared to this compound. Researchers are encouraged to consider these factors when selecting compounds for further investigation in the development of novel cancer therapeutics. The detailed experimental protocols provided herein offer a standardized framework for conducting such evaluations.
References
Safety Operating Guide
Proper Disposal Procedures for RG13022 (Tyrphostin RG13022)
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of RG13022 (also known as Tyrphostin this compound; CAS No. 136831-48-6). Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This compound is a tyrosine kinase inhibitor used in research. As with any laboratory chemical, it must be managed as hazardous waste from the point of generation through to its final disposal.
Immediate Safety Precautions
Before handling this compound, ensure that all appropriate personal protective equipment (PPE) is worn. Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | Protects against splashes, dust, and vapors. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene). | Prevents skin contact with the chemical. |
| Body Protection | Lab coat, long-sleeved, and buttoned. | Provides a barrier against accidental spills. |
| Respiratory Protection | Required if dust or aerosols are generated. | Prevents inhalation of hazardous particles. |
In the event of accidental exposure, follow the first aid procedures outlined in the table below.
Table 2: First Aid and Emergency Procedures
| Exposure Route | Immediate Action |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse thoroughly with pure water for at least 15 minutes. Consult a physician.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a physician or Poison Control Center immediately.[1] |
Waste Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste management service. Under no circumstances should this compound or its containers be disposed of down the drain or in the regular trash. [1]
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Solid Waste: Collect solid this compound, and any materials contaminated with it (e.g., weighing paper, pipette tips, gloves), in a designated, well-sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solvent, collect the solution in a compatible, sealed, and labeled liquid hazardous waste container. Ensure the container material is compatible with the solvent used.
-
-
Container Labeling:
-
Label the waste container clearly with the words "Hazardous Waste."
-
Identify the contents as "this compound (Tyrphostin this compound)" and list any solvents present with their approximate concentrations.
-
Include the date of waste accumulation and the name of the generating laboratory or researcher.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure satellite accumulation area within the laboratory.
-
Ensure the storage area is cool, dry, and well-ventilated.[1]
-
Segregate the this compound waste from incompatible materials.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical destruction facility.
-
The recommended disposal methods are controlled incineration with flue gas scrubbing or transfer to a licensed chemical destruction plant.
-
Accidental Release Measures
In the event of a spill, evacuate non-essential personnel from the area. Wearing the appropriate PPE, contain and clean up the spill.
-
For solid spills: Carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a sealed container for disposal as hazardous waste.
-
For liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it into a sealed container for disposal.
Prevent the spilled material from entering drains or waterways.
Experimental Protocols
Note on Chemical Neutralization:
The Safety Data Sheet (SDS) for this compound does not provide a specific protocol for chemical neutralization or deactivation for disposal purposes. Attempting to neutralize the compound without a validated procedure can be dangerous and may create other hazardous byproducts. Therefore, the mandated procedure is to collect the chemical waste for professional disposal. Do not attempt to neutralize this compound waste in the laboratory.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper management and disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling RG13022
Extensive searches for safety data and handling protocols for a substance identified as "RG13022" have yielded no specific results. It is likely that "this compound" is an internal product code, a substance not yet publicly documented, or a typographical error.
Without access to a Safety Data Sheet (SDS) or other reliable chemical information source for this specific substance, it is not possible to provide the essential, immediate safety and logistical information requested. This includes recommendations for personal protective equipment (PPE), operational handling plans, and disposal procedures.
To ensure the safety of all personnel, it is imperative that researchers, scientists, and drug development professionals do not handle any chemical without first obtaining and thoroughly reviewing its specific Safety Data Sheet.
For the safe handling of any chemical, the following general workflow should be followed:
Caption: General workflow for safe chemical handling.
It is strongly recommended to:
-
Verify the chemical identifier: Double-check the name, CAS number, or any other identifiers for the substance .
-
Contact the manufacturer or supplier: The originator of the substance is the primary source for obtaining the Safety Data Sheet.
Once the correct SDS is obtained, it will provide the necessary data to create the specific tables, protocols, and visualizations as requested. Without this foundational document, any guidance provided would be generic and potentially hazardous.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
